Phosphatase-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H16Cl2FNO2 |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenoxy)-3-[(4-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C16H16Cl2FNO2/c17-12-3-6-16(15(18)7-12)22-10-14(21)9-20-8-11-1-4-13(19)5-2-11/h1-7,14,20-21H,8-10H2 |
InChI-Schlüssel |
YYGBMBKCULOTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCC(COC2=C(C=C(C=C2)Cl)Cl)O)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Molecular Grip: An In-depth Technical Guide to the Mechanism of Action of Okadaic Acid on Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which okadaic acid (OA), a potent marine toxin, exerts its inhibitory effect on Protein Phosphatase 2A (PP2A). A deep understanding of this interaction is crucial for utilizing OA as a powerful research tool in signal transduction and for its implications in toxicology and drug development.
Okadaic acid is a polyether fatty acid produced by certain dinoflagellates and is known to be a potent inhibitor of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][2] Its high affinity and specificity for PP2A have made it an invaluable tool for studying the vast array of cellular processes regulated by this key phosphatase.[3]
Mechanism of Inhibition: A Non-Covalent Embrace
Okadaic acid is a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A).[4] It also inhibits Protein Phosphatase 1 (PP1), but with a significantly lower affinity.[4] The inhibitory action of okadaic acid is non-covalent and reversible. The toxin binds to the catalytic subunit of PP2A, in a pocket that is in close proximity to the active site, thereby preventing the enzyme from dephosphorylating its substrates.[5][6] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, profoundly impacting various signaling pathways.[2][7]
The interaction is characterized by a time-dependent, tight-binding inhibition.[8][9] The high affinity of okadaic acid for PP2A is primarily driven by a very slow dissociation rate, making the inhibition persistent in experimental settings.[8][9] Structural studies have revealed that okadaic acid and another potent toxin, microcystin-LR, bind to the same surface pocket on the PP2A catalytic subunit, despite their different chemical structures.[5][6] This suggests a conserved binding site for these natural inhibitors. Studies on okadaic acid derivatives have highlighted the importance of specific functional groups for high-affinity binding. For instance, oxidation of the 27-hydroxyl group of okadaic acid markedly reduces its affinity for both PP1 and PP2A, suggesting this group is a key binding site.[10][11]
Quantitative Analysis of Okadaic Acid Inhibition
The inhibitory potency of okadaic acid and its derivatives against PP2A and other protein phosphatases has been extensively quantified. The following tables summarize key kinetic data, providing a comparative view of their selectivity and affinity.
| Inhibitor | Target Phosphatase | IC50 (nM) | Ki (pM) | Reference(s) |
| Okadaic Acid | PP2A | 0.1 - 0.3 | 30 - 40 | [4][8][12] |
| PP1 | 15 - 50 | - | [4][12] | |
| PP3 (Calcineurin) | 3.7 - 4 | - | [12] | |
| PP4 | 0.1 | - | [12] | |
| PP5 | 3.5 | - | [12] | |
| 35-methyl-OA (DTX1) | PP2A | - | 19 (12-25) | [13][14] |
| OA-9,10-episulphide (Acanthifolicin) | PP2A | - | 47 (25-60) | [13][14] |
| 7-deoxy-OA | PP2A | - | 69 (31-138) | [13][14] |
| 14,15-dihydro-OA | PP2A | - | 315 (275-360) | [13][14] |
| 2-deoxy-OA | PP2A | - | 899 (763-1044) | [13][14] |
| 27-dehydro-OA | PP2A | - | 7300 | [11] |
| PP1 | - | 6,000,000 | [11] |
Table 1: Inhibitory Potency (IC50 and Ki) of Okadaic Acid and its Derivatives Against Various Protein Phosphatases. Note: Ki values are presented as median with 95% confidence limits in parentheses where available.
Key Signaling Pathways Modulated by Okadaic Acid
By inhibiting PP2A, okadaic acid serves as a powerful tool to investigate signaling pathways regulated by protein phosphorylation.
Figure 1: Logical flow of Okadaic Acid's mechanism of action, leading to diverse cellular responses.
One of the most studied consequences of PP2A inhibition by okadaic acid is the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1] This has positioned okadaic acid as a valuable tool for creating cellular and animal models of neurodegeneration.[1]
Furthermore, okadaic acid treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and MEK1/2, which are normally negatively regulated by PP2A.[7]
Figure 2: Simplified signaling pathway showing the activation of the MAPK cascade upon PP2A inhibition by Okadaic Acid.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is also modulated by okadaic acid. PP2A dephosphorylates and inactivates core Hippo pathway kinases like MST1/2.[15] Inhibition of PP2A by okadaic acid leads to the activation of the Hippo pathway.[15]
Experimental Protocols for Studying Okadaic Acid's Effect on PP2A
Precise and reproducible experimental methodologies are paramount for investigating the interaction between okadaic acid and PP2A.
PP2A Activity Assay (Colorimetric)
This assay measures the phosphatase activity of PP2A by detecting the release of free phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Purified PP2A or cell lysate containing PP2A
-
Okadaic acid stock solution (in DMSO or ethanol)
-
Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)[16][17]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% 2-mercaptoethanol)
-
Malachite Green Reagent for phosphate detection[18]
-
96-well microplate
Procedure:
-
Prepare serial dilutions of okadaic acid in the assay buffer.
-
In a 96-well plate, add the PP2A enzyme or cell lysate to each well.
-
Add the okadaic acid dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
The amount of free phosphate is proportional to the PP2A activity. Calculate the percentage of inhibition for each okadaic acid concentration and determine the IC50 value.
Figure 3: A streamlined workflow for a colorimetric PP2A activity assay.
PP2A Immunoprecipitation Phosphatase Assay
This method allows for the specific measurement of PP2A activity from complex mixtures like cell lysates.
Materials:
-
Cell lysate
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., Tris-buffered saline with Tween 20)
-
PP2A activity assay reagents (as described above)
Procedure:
-
Lyse cells and pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-PP2A antibody to form an immune complex.
-
Add Protein A/G beads to capture the immune complex.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Resuspend the beads in the PP2A assay buffer.
-
Proceed with the PP2A activity assay as described above, using the immunoprecipitated PP2A.
Conclusion
Okadaic acid's potent and selective inhibition of PP2A has cemented its role as an indispensable molecular probe in cell biology. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals. This guide provides a foundational resource for leveraging okadaic acid to unravel the complex roles of PP2A in health and disease, and for the potential development of novel therapeutic strategies targeting protein phosphatases.
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid, Useful Tool for Studying Cellular Processes - ProQuest [proquest.com]
- 3. The use of okadaic acid to elucidate the intracellular role(s) of protein phosphatase 2A: lessons from the mast cell model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. Structure of protein phosphatase 2A core enzyme bound to tumor-inducing toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Affinity of okadaic acid to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 17. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
The Role of Okadaic Acid in Inducing Tau Hyperphosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of okadaic acid's mechanism in inducing the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease and other tauopathies. Okadaic acid, a potent inhibitor of protein phosphatase 2A (PP2A), serves as a critical tool in neuroscience research to model and investigate the molecular cascades leading to tau pathology. This document outlines the core signaling pathways, presents quantitative data from various experimental models, and offers detailed experimental protocols for researchers.
Core Mechanism: Disruption of the Kinase-Phosphatase Balance
Under physiological conditions, the phosphorylation state of tau is meticulously regulated by a balance between the activities of protein kinases and protein phosphatases. Tau, a protein essential for microtubule stabilization and axonal transport, contains numerous potential phosphorylation sites.[1] Its dephosphorylation is predominantly catalyzed by protein phosphatase 2A (PP2A).[2][3]
Okadaic acid (OA) is a polyether toxin originally isolated from the black sponge Halichondria okadai. It is a potent and selective inhibitor of serine/threonine protein phosphatases, with a particularly high affinity for PP2A (IC50 = 0.1-0.3 nM).[3] By inhibiting PP2A, okadaic acid disrupts the critical balance of phosphorylation, leading to an accumulation of phosphate groups on tau protein. This hyperphosphorylation diminishes tau's ability to bind to microtubules, causing microtubule instability and promoting the aggregation of tau into neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[4]
Key Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation
The inhibition of PP2A by okadaic acid initiates a cascade of events involving several key protein kinases that further contribute to tau hyperphosphorylation. The primary kinases implicated are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). The Mitogen-Activated Protein Kinase (MAPK) pathway has also been shown to be involved.
The Central Role of PP2A Inhibition
The primary action of okadaic acid is the direct inhibition of PP2A. This not only prevents the dephosphorylation of tau but also influences the activity of key tau kinases. The resulting hyperphosphorylation of tau at multiple sites leads to its detachment from microtubules and subsequent aggregation.
Involvement of GSK-3β and Cdk5
Okadaic acid-induced PP2A inhibition leads to the activation of key tau kinases. While the exact mechanisms are complex and can be cell-type dependent, evidence suggests that PP2A can regulate the activity of both GSK-3β and Cdk5. For instance, PP2A can dephosphorylate and inactivate Akt, a kinase that phosphorylates and inhibits GSK-3β. Thus, PP2A inhibition can lead to sustained Akt activity and, paradoxically, an inhibitory phosphorylation of GSK-3β at Ser9 in some contexts.[1] However, other studies suggest that the primary effect of PP2A inhibition is the prevention of tau dephosphorylation, which makes tau a more susceptible substrate for constitutively active kinases like GSK-3β.
Cdk5, another major tau kinase, is activated by its regulatory subunit p35. The cleavage of p35 to the more stable p25 fragment leads to prolonged Cdk5 activation and subsequent tau hyperphosphorylation.[2] Okadaic acid has been shown to increase the levels of both Cdk5 and p25.[1][2] There is also evidence of crosstalk between Cdk5 and GSK-3β, where Cdk5 can modulate GSK-3β activity.[5]
Quantitative Data on Okadaic Acid-Induced Tau Hyperphosphorylation
The following tables summarize quantitative data from various studies on the effect of okadaic acid on tau phosphorylation at specific sites.
Table 1: In Vitro Models
| Model System | Okadaic Acid Concentration | Duration | Phosphorylation Site | Fold Increase in Phosphorylation (approx.) | Reference |
| SH-SY5Y Cells | 100 nM | 3 hours | Thr205 | 3-fold | [1] |
| SH-SY5Y Cells | 50 nM | 2 hours | p-tau (S202/T205) | 2.4-fold | [6] |
| SH-SY5Y Cells | 100 nM | 2 hours | p-tau (S202/T205) | 3-fold | [6] |
| Neuro-2a Cells | 60 nM | 6 hours | Ser202/Thr205 | Significant increase | [4] |
| Neuro-2a Cells | 60 nM | 6 hours | Ser262 | Significant increase | [4] |
| Primary Cortical Neurons | 25 nM | 8 hours | Thr231 | Increased | [7] |
| Organotypic Mouse Brain Slices (WT) | 100 nM | 14 days | Tau-T231 (50 kDa & 38 kDa) | Hyperphosphorylated | [8] |
| Organotypic Mouse Brain Slices (WT) | 100 nM | 14 days | Tau-S396 (25 kDa) | Hyperphosphorylated | [8] |
| Organotypic Mouse Brain Slices (AD Tg) | 100 nM | 14 days | Tau-S199 | Hyperphosphorylated | [8] |
Table 2: In Vivo Models (Rat)
| Brain Region | Okadaic Acid Dose | Duration | Phosphorylation Site | Fold Increase in Phosphorylation (approx.) | Reference |
| Ipsilateral Hippocampus | Low Dose | 14 days | Thr205 | 4-fold | [2] |
| Ipsilateral Hippocampus | High Dose | 14 days | Thr205 | 6-fold | [2] |
| Ipsilateral Cortex | Low Dose | 14 days | Thr205 | >2-fold | [2] |
| Ipsilateral Cortex | High Dose | 14 days | Thr205 | >3-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving okadaic acid to induce tau hyperphosphorylation.
In Vitro Model: Tau Hyperphosphorylation in SH-SY5Y Cells
This protocol describes the induction and analysis of tau hyperphosphorylation in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells to achieve 60-90% confluency on the day of the experiment.
-
-
Okadaic Acid Treatment:
-
Prepare a stock solution of okadaic acid (e.g., 1 µM in DMSO).
-
Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 20-100 nM).
-
Replace the culture medium with the okadaic acid-containing medium. For control cells, use medium with the same concentration of DMSO.
-
Incubate the cells for the desired duration (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 10-12%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., anti-pTau Thr205, Ser202/Thr205, Ser396) and total tau overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau signal to total tau and/or the loading control.
-
In Vivo Model: Intrahippocampal Infusion of Okadaic Acid in Rats
This protocol outlines the procedure for inducing a tauopathy model in rats via stereotaxic infusion of okadaic acid.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rat (e.g., with a ketamine/xylazine mixture or isoflurane).
-
Place the animal in a stereotaxic frame.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region. For the dorsal hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -3.0 mm. These coordinates may need to be adjusted based on the specific rat strain and atlas.[9]
-
Lower a microinjection cannula connected to a Hamilton syringe and an infusion pump to the target coordinates.
-
-
Okadaic Acid Infusion:
-
Prepare a solution of okadaic acid in artificial cerebrospinal fluid (aCSF). Doses can range from low (e.g., 2.4 nM) to high, delivered over a period of time.[2]
-
Infuse the okadaic acid solution at a slow rate (e.g., 0.2 µL/min) to minimize tissue damage.
-
After infusion, leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-Operative Care and Tissue Collection:
-
Provide post-operative care, including analgesics and monitoring.
-
After the desired experimental period (e.g., 14 days), euthanize the animal.[2]
-
For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for later Western blot analysis as described in the in vitro protocol.
-
For immunohistochemistry, perfuse the animal transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde before cryoprotecting in sucrose and sectioning on a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Mount brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against phosphorylated tau overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Coverslip and image using a fluorescence or confocal microscope.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment studying okadaic acid-induced tau hyperphosphorylation.
Conclusion
Okadaic acid is an invaluable tool for modeling the hyperphosphorylation of tau, a central event in the pathogenesis of Alzheimer's disease and other tauopathies. By selectively inhibiting protein phosphatase 2A, okadaic acid provides a robust and reproducible method to study the downstream signaling events, including the roles of GSK-3β and Cdk5, that lead to tau pathology. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize okadaic acid in their investigations, ultimately contributing to a better understanding of tau-related neurodegeneration and the development of novel therapeutic strategies.
References
- 1. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Tat PTD-Hsp27 Fusion Protein on Tau Hyperphosphorylation Induced by Okadaic Acid in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 9. Intracortical Injection of Okadaic Acid Increases Locomotor Activity and Decreases Anxiety-like Behaviour in Adult Male Rats: Potential Involvement of NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Okadaic Acid: A Comprehensive Technical Guide to its Impact on Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, at higher concentrations, protein phosphatase 1 (PP1).[1][2] This inhibition leads to a state of hyperphosphorylation within the cell, disrupting normal cellular signaling and often culminating in the induction of apoptosis, or programmed cell death.[3][4] Its ability to modulate these fundamental cellular processes has made okadaic acid an invaluable tool in cancer research and for studying the intricate signaling cascades that govern cell fate.[5][6] This technical guide provides an in-depth overview of the mechanisms by which okadaic acid influences apoptotic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.
Core Mechanism of Action
The primary mechanism of action for okadaic acid is the inhibition of PP1 and PP2A.[7] These phosphatases are crucial for dephosphorylating a multitude of proteins, thereby regulating their activity. By blocking this dephosphorylation, okadaic acid effectively mimics the action of kinases, leading to a sustained phosphorylation state of their downstream targets. This disruption of the phosphorylation-dephosphorylation equilibrium triggers a cascade of events that converge on the activation of apoptotic machinery.
Quantitative Data: Cytotoxicity of Okadaic Acid
The cytotoxic and apoptotic effects of okadaic acid are dose- and cell-type-dependent. The following tables summarize the 50% inhibitory concentration (IC50) values of okadaic acid in various cell lines, its inhibitory action on protein phosphatases, and its effect on caspase activation.
Table 1: IC50 Values of Okadaic Acid in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Exposure Time (hours) | Assay |
| U-937 | Human monocytic leukemia | 100 | Not Specified | Cytotoxicity Assay |
| T98G | Human malignant glioma | 20-25 | Not Specified | Proliferation Assay |
| Caco-2 | Human colorectal adenocarcinoma | 49 | 24 | Neutral Red Uptake |
| HT29-MTX | Human colorectal adenocarcinoma | 75 | 24 | Neutral Red Uptake |
| KB cells | Human oral epidermoid carcinoma | 6.3 | 24 | MTT Assay |
| KB cells | Human oral epidermoid carcinoma | 4.0 | 48 | MTT Assay |
| KB cells | Human oral epidermoid carcinoma | 1.1 | 72 | MTT Assay |
Data compiled from references[5][8][9][10].
Table 2: Inhibitory Potency of Okadaic Acid on Protein Phosphatases
| Phosphatase | IC50 (nM) |
| PP1 | 15-20 |
| PP2A | 0.1 |
Data compiled from reference[7].
Table 3: Effect of Okadaic Acid on Caspase-3 Activation
| Cell Line | Okadaic Acid Concentration | Fold Increase in Caspase-3 Activity |
| Rat Lens Epithelial Cells | 100 nM | Up-regulated expression and activity |
| N/N1003A (Rabbit Lens Epithelial) | 100 nM | Up-regulated activity |
Data compiled from reference[4].
Key Apoptotic Signaling Pathways Modulated by Okadaic Acid
Okadaic acid-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways. The sustained hyperphosphorylation of key regulatory proteins within these cascades ultimately tips the cellular balance towards cell death.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of cellular stress responses and apoptosis. Okadaic acid treatment leads to the activation of p38 MAPK and JNK, which in turn can phosphorylate and activate pro-apoptotic proteins, contributing to the mitochondrial-mediated caspase cascade.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Okadaic acid induces cycloheximide and caspase sensitive apoptosis in immature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Okadaic Acid Treatment of Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of okadaic acid (OA) in cultured neurons to induce and study various cellular processes, including protein phosphorylation, neurotoxicity, and apoptosis. The protocols are based on established methodologies from peer-reviewed scientific literature.
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This inhibitory action leads to the hyperphosphorylation of numerous cellular proteins, most notably the microtubule-associated protein tau.[4][5][6][7] Consequently, OA is widely used as a tool in neuroscience research to model aspects of neurodegenerative diseases, particularly Alzheimer's disease, which is characterized by the presence of hyperphosphorylated tau in the form of neurofibrillary tangles.[1][4][6] Treatment of cultured neurons with okadaic acid can induce a cascade of events including cytoskeletal disorganization, oxidative stress, and ultimately, apoptotic cell death.[8][9]
Data Presentation
Table 1: Effective Concentrations of Okadaic Acid in Various Neuronal Cell Models
| Cell Type | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |
| Primary Cortical Neurons | 20 nM - 50 nM | 24 - 48 hours | Increased tau phosphorylation, neurotoxicity, apoptosis, oxidative stress. | [8][10][11] |
| Primary Cerebellar Granule Neurons | 0.5 nM - 20 nM | 24 hours | Neurotoxicity, neurite disintegration, cell body swelling.[9][12] | [9][12] |
| SH-SY5Y Neuroblastoma Cells | 60 nM - 1000 nM | 6 - 24 hours | Tau hyperphosphorylation, apoptosis, reduced cell viability. | [13][14] |
| Neuro-2a (N2a) Neuroblastoma Cells | 21.6 nM (EC50) | 24 hours | Cytotoxicity. | [15] |
| PC12 Cells | 40 nM | 24 hours | Decreased cell viability, apoptosis, increased intracellular calcium. | [16] |
| Human Brain Slices (Temporal Lobe) | 1 µM | 2 hours | Induction of hyperphosphorylated, "PHF-like" tau. | [5][7] |
| Organotypic Brain Slices (Mouse) | 100 nM | Not specified | Hyperphosphorylation of tau at specific epitopes. | [17] |
Table 2: IC50 Values of Okadaic Acid for Protein Phosphatases
| Protein Phosphatase | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | ~0.1 - 0.2 nM | [2][3] |
| Protein Phosphatase 1 (PP1) | ~15 - 20 nM | [2][3] |
Experimental Protocols
Protocol 1: Induction of Tau Hyperphosphorylation and Neurotoxicity in Primary Cortical Neurons
1. Materials:
-
Primary cortical neurons cultured for at least 7 days in vitro.
-
Neurobasal medium supplemented with B27.
-
Okadaic acid (OA) stock solution (e.g., 1 mM in DMSO).[3]
-
Phosphate-buffered saline (PBS).
-
Reagents for cell viability assays (e.g., MTT, LDH assay kit).[10]
-
Lysis buffer for protein extraction.
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau, anti-beta-actin).
2. Procedure:
-
Prepare working solutions of okadaic acid in culture medium from the stock solution. A final concentration range of 20-50 nM is recommended for primary cortical neurons.[8][10][11]
-
Remove the existing culture medium from the neurons and replace it with the medium containing the desired concentration of okadaic acid. Include a vehicle control (DMSO) at the same final concentration as the OA-treated wells.
-
Incubate the neurons for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
Assessment of Neurotoxicity:
-
LDH Assay: After the incubation period, collect the culture medium to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[10]
-
MTT Assay: Alternatively, add MTT reagent to the wells and incubate according to the manufacturer's instructions to assess mitochondrial metabolic activity as a measure of cell viability.
-
-
Assessment of Tau Hyperphosphorylation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies specific for phosphorylated tau epitopes (e.g., Thr231) and total tau.[10]
-
Protocol 2: Apoptosis Assay in Neuroblastoma Cells (e.g., SH-SY5Y)
1. Materials:
-
SH-SY5Y cells cultured in appropriate medium.
-
Okadaic acid stock solution.
-
Hoechst 33342 stain or a TUNEL assay kit.
-
Formaldehyde for cell fixation.
-
Fluorescence microscope.
2. Procedure:
-
Seed SH-SY5Y cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with okadaic acid at a concentration of approximately 60-100 nM for 24 hours.[13][14] Include a vehicle control.
-
Hoechst Staining for Nuclear Morphology:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS and then stain the cells with Hoechst 33342 solution for 10-15 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[16]
-
-
TUNEL Assay for DNA Fragmentation:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves fixing and permeabilizing the cells, followed by an enzymatic reaction to label the fragmented DNA, and subsequent visualization by fluorescence microscopy.
-
Mandatory Visualizations
Signaling Pathway of Okadaic Acid-Induced Neurotoxicity
Caption: Okadaic acid inhibits PP2A/PP1, leading to tau hyperphosphorylation and neurotoxicity.
Experimental Workflow for Okadaic Acid Treatment and Analysis
Caption: Workflow for treating cultured neurons with okadaic acid and subsequent analysis.
References
- 1. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The marine toxin okadaic acid is a potent neurotoxin for cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Original Research: Influence of okadaic acid on hyperphosphorylation of tau and nicotinic acetylcholine receptors in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathological phosphorylation causes neuronal death: effect of okadaic acid in primary culture of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. besjournal.com [besjournal.com]
- 17. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
Determining the Optimal Working Concentration of Okadaic Acid In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This marine toxin, originally isolated from the black sponge Halichondria okadai, is an invaluable tool for studying cellular processes regulated by protein phosphorylation.[1][3][4] By inhibiting phosphatases, okadaic acid leads to the hyperphosphorylation of numerous substrate proteins, thereby activating or inhibiting various signaling pathways. This makes it a critical reagent for research in cell signaling, cancer biology, neurobiology, and drug discovery.[4][5][6]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of okadaic acid for their specific in vitro experimental needs. Included are summaries of its inhibitory concentrations, detailed experimental protocols, and visual representations of affected signaling pathways.
Mechanism of Action
Okadaic acid exhibits a significantly higher affinity for PP2A compared to PP1.[1][2] This differential inhibition allows for some level of selective targeting based on the concentration used. It does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[1] The inhibition of PP2A and PP1 by okadaic acid leads to a net increase in protein phosphorylation, which can trigger a multitude of cellular events, including cell cycle arrest, apoptosis, and changes in gene expression.[7][8][9]
Quantitative Data Summary
The effective concentration of okadaic acid can vary significantly depending on the cell type, exposure time, and the specific biological question being addressed.[10] The following tables summarize key quantitative data for the in vitro use of okadaic acid.
Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid against Protein Phosphatases
| Protein Phosphatase | IC50 Value (nM) | References |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | [1][2] |
| Protein Phosphatase 1 (PP1) | 3 - 50 | [1][2] |
| Protein Phosphatase 3 (PP2B) | 3.7 - 4 | [2] |
| Protein Phosphatase 4 (PP4) | 0.1 | [2] |
| Protein Phosphatase 5 (PP5) | 3.5 | [2] |
Table 2: Recommended Working Concentrations and Treatment Times for Various In Vitro Applications
| Application | Cell Type | Concentration Range (nM) | Treatment Time | Observed Effects | References |
| General Phosphatase Inhibition | Various | 10 - 1000 | 15 - 60 min | Increased protein phosphorylation | [1] |
| Induction of Apoptosis | Human neuroblastoma cells | 5 - 100 | 12 - 24 h | Chromatin condensation, cell death | [11] |
| Cell Proliferation Inhibition | AGS, MNK-45, Caco-2 cells | 0 - 100 | 24 - 48 h | Inhibition of cell growth | [2][12] |
| Cytotoxicity (IC50) | U-937 cells | 100 | Not specified | Cell death | [9] |
| Cytotoxicity (IC50) | Caco-2 cells | 49 | 24 h | Cell viability reduction | [13] |
| Cytotoxicity (IC50) | HT29-MTX cells | 75 | 24 h | Cell viability reduction | [13] |
| Tau Hyperphosphorylation | Neuronal cells | Not specified | Not specified | Increased tau phosphorylation | [2][4] |
| MAPK Pathway Activation | Clam heart cells | 500 - 1000 | 10 min - 6 h | Activation of p38 and JNK | [5] |
Experimental Protocols
Protocol 1: Preparation of Okadaic Acid Stock Solution
Materials:
-
Okadaic acid (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Okadaic acid is typically supplied as a lyophilized powder.[1] To prepare a high-concentration stock solution (e.g., 1 mM), reconstitute the powder in an appropriate volume of DMSO or ethanol. For example, to make a 1 mM stock from 25 µg of okadaic acid (Molecular Weight: 805 g/mol ), dissolve it in 31.1 µL of DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C, desiccated. In its lyophilized form, okadaic acid is stable for 24 months. Once in solution, it is recommended to use it within one week to prevent loss of potency.[1]
Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic effects of okadaic acid on a specific cell line, which is a crucial first step in optimizing its working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Okadaic acid stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Okadaic Acid Dilutions: Prepare a series of dilutions of the okadaic acid stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest okadaic acid concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of okadaic acid.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the okadaic acid concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Analysis of Protein Phosphorylation by Western Blotting
This protocol allows for the direct assessment of the effect of okadaic acid on the phosphorylation state of specific proteins.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Okadaic acid stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of okadaic acid for a specific duration (e.g., 10 nM to 1 µM for 30-60 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-LATS1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways Affected by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of proteins in several key signaling pathways.
Caption: Okadaic acid inhibits PP2A and PP1, leading to hyperphosphorylation and activation of downstream signaling pathways like MAPK, ultimately resulting in cellular responses such as apoptosis.
Experimental Workflow for Determining Optimal Okadaic Acid Concentration
The following diagram outlines a logical workflow for researchers to establish the appropriate concentration of okadaic acid for their experiments.
Caption: A stepwise workflow for determining the optimal working concentration of Okadaic acid in vitro.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Okadaic acid | Polyether marine toxin | PP inhibitor | TargetMol [targetmol.com]
- 13. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Okadaic Acid for Neurodegeneration Models
Introduction
Okadaic acid (OKA), a polyether fatty acid toxin originally isolated from the black sponge Hallichondria okadaii, serves as a potent and invaluable tool in neurodegeneration research.[1][2] It is a selective and powerful inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][4] By disrupting the critical balance of protein phosphorylation and dephosphorylation, OKA induces a cascade of pathological events in neuronal models that closely mimic the hallmarks of Alzheimer's disease (AD) and other tauopathies.[1][5] This makes OKA-induced models highly relevant for studying disease mechanisms, identifying pathological pathways, and screening potential therapeutic agents.
Mechanism of Action
The primary mechanism of OKA-induced neurotoxicity stems from its potent inhibition of PP2A.[1][6] PP2A is a major phosphatase responsible for dephosphorylating the microtubule-associated protein tau.[6] Inhibition of PP2A by OKA leads to the abnormal hyperphosphorylation of tau.[1][7] This pathological modification causes tau to detach from microtubules, leading to microtubule destabilization and the subsequent aggregation of tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs), a core pathological feature of AD.[1][3]
Furthermore, the disruption of phosphatase activity activates several protein kinases, including glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinases (MAPK), and cyclin-dependent kinase 5 (cdk5), which further exacerbate tau hyperphosphorylation.[1][3][7] This creates a vicious cycle of kinase activation and phosphatase inhibition that drives neurodegenerative processes.
Pathological Hallmarks Induced by Okadaic Acid
OKA administration in both in vitro and in vivo models recapitulates a spectrum of AD-like pathologies:
-
Tau Hyperphosphorylation and NFT Formation: The most prominent effect is the induction of hyperphosphorylated tau and the formation of NFT-like structures.[1][7]
-
Oxidative Stress: OKA treatment leads to a significant increase in reactive oxygen species (ROS), lipid peroxidation, and protein carbonylation, indicating a state of severe oxidative stress.[7][8][9]
-
Neuroinflammation: The model is characterized by the activation of microglia and astrocytes, key components of the neuroinflammatory response seen in AD.[1][6]
-
Synaptic Dysfunction and Neuronal Death: OKA causes degeneration of neurites, synaptic loss, and ultimately, apoptotic neuronal cell death.[1][10]
-
Cognitive Impairment: In animal models, intracerebral administration of OKA results in significant learning and memory deficits, which can be assessed using behavioral tests like the Morris water maze.[7][11][12]
-
Amyloid-β (Aβ) Deposition: While not a primary feature of all OKA models, some studies report that OKA can also lead to the deposition of Aβ, another key hallmark of AD.[1][11]
Quantitative Data Summary
The following tables summarize typical concentrations, administration routes, and key outcomes observed in OKA-induced neurodegeneration models.
Table 1: Quantitative Data for In Vitro Okadaic Acid Models
| Cell/Tissue Model | Okadaic Acid Concentration | Treatment Duration | Key Pathological Findings & Endpoints | Reference(s) |
| Primary Rat Cortical Neurons | 25 nM | 8 - 24 hours | Increased tau phosphorylation (Thr231), cytotoxicity (LDH release). | [13][14] |
| PC12 (Rat Pheochromocytoma) | 40 nM | 24 hours | Increased apoptosis, tau phosphorylation (S199, T231), LDH release. | [15] |
| N2a/peuht40 (Mouse Neuroblastoma) | Varies (e.g., 5-20 nM) | 1 - 24 hours | Hyperphosphorylation of neurofilament and tau proteins. | [16] |
| Organotypic Mouse Brain Slices | 100 nM | 14 days | Hyperphosphorylation of tau at multiple sites (S199, T231, S396). | [17] |
Table 2: Quantitative Data for In Vivo Okadaic Acid Models
| Animal Model | Administration Route & Dose | Treatment Duration | Key Pathological Findings & Endpoints | Reference(s) |
| Wistar Rat | Intracerebroventricular (ICV), single injection of 200 ng | Assessed days post-injection | Cognitive deficits, tau hyperphosphorylation, Aβ upregulation, oxidative stress. | [11][18] |
| Sprague-Dawley Rat | Intra-hippocampal microinfusion, 70 ng/day | 14 days | Cognitive deficits, NFT-like changes, oxidative stress. | [7][19] |
| Wistar Rat | Intracerebroventricular (ICV), single injection of 200 ng/kg BW | Assessed hours post-injection | Increased lipid peroxidation, decreased antioxidant enzyme activity. | [9] |
| Zebrafish (Danio rerio) | Pharmacological administration (immersion) | Varies | Mimics AD hallmarks, cognitive impairment. Used for drug screening. | [6][20] |
Visualizations: Pathways and Workflows
Caption: Signaling pathway of Okadaic Acid-induced neurotoxicity.
Caption: General experimental workflow for in vitro OKA studies.
Caption: General experimental workflow for in vivo OKA studies.
Experimental Protocols
Protocol 1: Induction of Tau Hyperphosphorylation in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes a general method for inducing an AD-like phenotype in a commonly used human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM/F12, 1% FBS, 10 µM Retinoic Acid (RA)
-
Okadaic Acid (OKA) stock solution (e.g., 100 µM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
LDH Cytotoxicity Assay Kit
-
Reagents for Western Blotting (primary antibodies for p-Tau [e.g., AT8, PHF-1], Total Tau, β-actin)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytotoxicity).
-
Allow cells to adhere for 24 hours in complete medium.
-
To obtain a more neuron-like phenotype, differentiate the cells by replacing the medium with differentiation medium for 5-7 days. Replace the medium every 2-3 days.
-
-
Okadaic Acid Treatment:
-
Prepare working solutions of OKA by diluting the stock solution in culture medium to final concentrations (e.g., 25 nM, 50 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest OKA dose).
-
Remove the differentiation medium, wash cells once with PBS, and add the OKA-containing medium or vehicle control medium.
-
Incubate the cells for a desired period, typically 24 hours.[15]
-
-
Cytotoxicity Assessment (LDH Assay):
-
After the incubation period, collect an aliquot of the culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the medium according to the manufacturer's protocol. This serves as an indicator of cell membrane damage and cytotoxicity.[15]
-
-
Protein Extraction and Western Blot Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated tau, total tau, and a loading control to analyze the extent of tau hyperphosphorylation.[13]
-
Protocol 2: Induction of an Alzheimer's-like Phenotype in Rats via Intracerebroventricular (ICV) Injection
This protocol describes the induction of neurodegeneration through a single stereotaxic injection of OKA into the cerebral ventricles of a rat. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Hamilton syringe (10 µL)
-
Okadaic Acid solution (e.g., 200 ng dissolved in artificial cerebrospinal fluid or saline).[11][18]
-
Surgical tools, sutures, and analgesics.
-
Behavioral testing apparatus (e.g., Morris Water Maze).
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize animals to the facility for at least one week prior to surgery.
-
Anesthetize the rat using an approved protocol and mount it securely in the stereotaxic frame.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A typical coordinate relative to bregma is: AP -0.8 mm; ML ±1.5 mm; DV -3.6 mm.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Okadaic Acid Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the OKA solution (e.g., 200 ng in a volume of 5-10 µL) over several minutes (e.g., 1 µL/min) to allow for diffusion and prevent backflow.[11] A sham/control group should be injected with the vehicle solution only.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
-
Post-Operative Care:
-
Suture the scalp incision and administer post-operative analgesics as per the approved protocol.
-
Allow the animal to recover in a clean, warm cage and monitor its health daily.
-
-
Behavioral Analysis:
-
Tissue Collection and Analysis:
-
Following behavioral testing, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (for histology) or collect the brain fresh (for biochemistry).
-
Process the brain tissue for immunohistochemistry to detect p-Tau, neuroinflammation (GFAP, Iba1), and neuronal loss (Nissl stain), or homogenize for biochemical assays like ELISA or Western blotting.[7][11]
-
References
- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective melatonin effect on oxidative stress induced by okadaic acid into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence of neurodegeneration and accumulation of phosphorylated tau in cultured neurons after okadaic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. An okadaic acid-induced model of tauopathy and cognitive deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. besjournal.com [besjournal.com]
- 16. Attenuation of okadaic acid–induced hyperphosphorylation of cytoskeletal proteins by heat preconditioning and its possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 18. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Okadaic Acid Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Okadaic Acid Solution Preparation and Storage
These guidelines are intended for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of okadaic acid solutions for experimental use.
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), with a significantly higher affinity for PP2A.[1][2] This marine toxin, originally isolated from the black sponge Halichondria okadai, is a valuable tool in cell biology and neuroscience research to study cellular processes regulated by protein phosphorylation.[3][4] Its ability to induce hyperphosphorylation of various proteins, including tau protein, makes it relevant in the study of neurodegenerative diseases like Alzheimer's disease.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of okadaic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₆₈O₁₃ | [2] |
| Molecular Weight | 805.0 g/mol | [2] |
| Purity | >98% | [2] |
| Appearance | White, photosensitive powder or translucent film | [5] |
Solution Preparation
Recommended Solvents and Solubility
Okadaic acid is readily soluble in several organic solvents but is insoluble in water.[5][6] The sodium salt of okadaic acid offers a water-soluble alternative.[7]
| Solvent | Maximum Concentration | Reference |
| DMSO | 40 mg/mL | [2][8] |
| Ethanol | 5 mg/mL | [2] |
| Methanol | Soluble (exact concentration not specified) | [5] |
| Water | Insoluble (for free acid) | [5] |
| Water, Ethanol, DMSO | 0.1 mg/mL (for sodium salt) |
Protocol for Preparing a 1 mM Stock Solution in DMSO
This protocol is for reconstituting lyophilized okadaic acid to a 1 mM stock solution.
Materials:
-
Lyophilized okadaic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized okadaic acid to ensure all the powder is at the bottom.
-
To prepare a 1 mM stock solution from 25 µg of okadaic acid, add 31.1 µL of DMSO to the vial.[2][9]
-
For complete dissolution, gently vortex the vial. If necessary, warm the tube at 37°C for 10 minutes or sonicate in an ultrasonic bath for a short period.[10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the potency of okadaic acid.
| Form | Storage Temperature | Duration of Stability | Special Conditions | Reference |
| Lyophilized Powder | -20°C | 24 months | Desiccated, protected from light | [2][5] |
| Stock Solution in Solvent | -20°C or -80°C | 1 week to 2 months (in solution) | Aliquoted, protected from light | [2][5][7] |
Note: Once in solution, it is recommended to use within one week to prevent loss of potency.[2][9] For longer-term storage of solutions, -80°C is recommended.[11]
Experimental Protocols
General Cell Culture Treatment
Working concentrations for okadaic acid in cell culture typically range from 10 to 1000 nM, with incubation times of 15 to 60 minutes, depending on the cell type and the desired effect.[2][9]
Protocol:
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the okadaic acid stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of okadaic acid.
-
Incubate the cells for the desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Following incubation, proceed with downstream applications such as cell lysis for western blotting or other assays.
Induction of Tau Hyperphosphorylation
Okadaic acid is a well-established tool for inducing Alzheimer's disease-like tau hyperphosphorylation in cellular and animal models.[1][3]
Workflow for Induction of Tau Hyperphosphorylation:
Caption: Workflow for inducing and analyzing tau hyperphosphorylation using okadaic acid.
Signaling Pathway
Okadaic acid's primary mechanism of action is the inhibition of protein phosphatases PP1 and PP2A. This leads to an increase in the phosphorylation state of numerous downstream protein substrates, affecting various signaling pathways.
Caption: Mechanism of action of okadaic acid via inhibition of protein phosphatases.
Safety and Handling
Okadaic acid is a toxic substance and should be handled with appropriate safety precautions.[12][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling okadaic acid in its powdered form or in solution.[12][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or aerosols.[12][13]
-
Exposure: Avoid contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with water and seek medical attention.[13][14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek immediate medical attention.[12][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By following these guidelines, researchers can safely and effectively utilize okadaic acid as a tool to investigate the roles of protein phosphorylation in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Okadaic Acid, Sodium Salt - Calbiochem | 459620 [merckmillipore.com]
- 8. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 9. Okadaic Acid (#5934) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. glpbio.com [glpbio.com]
- 11. Okadaic acid | Polyether marine toxin | PP inhibitor | TargetMol [targetmol.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Application of Okadaic Acid in Cancer Cell Line Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2][3]. It is a valuable tool in cancer research for studying the roles of these phosphatases in cell signaling, proliferation, and apoptosis. By inhibiting PP1 and PP2A, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby activating or inhibiting various signaling pathways that regulate cell growth and division.[3] This application note provides detailed protocols for utilizing okadaic acid in common cancer cell line proliferation assays, including data on its effects on various cell lines and visualizations of the key signaling pathways involved.
Okadaic acid's mechanism of action involves binding to the catalytic subunits of PP1 and PP2A, with a significantly higher affinity for PP2A[3][4]. This inhibition results in a sustained state of protein phosphorylation, mimicking the effects of kinase activation and promoting cell cycle progression and proliferation in some contexts, while inducing apoptosis in others[5][6]. Its effects are dose-dependent, with lower concentrations often promoting proliferation and higher concentrations leading to cell cycle arrest and cell death[6].
Data Presentation
The inhibitory effects of Okadaic acid on the proliferation of various cancer cell lines are concentration-dependent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |
| AGS | Gastric Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |
| MNK-45 | Gastric Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |
| Caco-2 | Colon Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |
| KB | Oral Epidermoid Carcinoma | MTT | 24h | 6.3 ng/mL (~7.8 nM) | [8] |
| KB | Oral Epidermoid Carcinoma | MTT | 48h | 4.0 ng/mL (~5.0 nM) | [8] |
| KB | Oral Epidermoid Carcinoma | MTT | 72h | 1.1 ng/mL (~1.4 nM) | [8] |
Signaling Pathways and Experimental Workflow
Okadaic Acid Signaling Pathway
Okadaic acid's primary effect is the inhibition of PP1 and PP2A, leading to the hyperphosphorylation of downstream targets. This can impact key signaling pathways involved in cell proliferation and survival, such as the Akt and ERK pathways.
Caption: Okadaic acid inhibits PP1 and PP2A, leading to increased phosphorylation and activation of Akt and ERK, which promotes cell proliferation and survival.
Experimental Workflow for Proliferation Assays
A typical workflow for assessing the effect of okadaic acid on cancer cell proliferation involves cell culture, treatment with a range of okadaic acid concentrations, and subsequent analysis using assays like MTT, BrdU, or flow cytometry for cell cycle analysis.
Caption: General workflow for studying the effects of Okadaic acid on cancer cell proliferation.
Logical Relationship of Okadaic Acid Effects
The cellular response to okadaic acid is multifaceted, influencing the cell cycle, DNA synthesis, and ultimately, cell viability.
Caption: Logical flow from Okadaic acid treatment to its effect on cell proliferation.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Okadaic acid (stock solution in DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Okadaic Acid Treatment: Prepare serial dilutions of okadaic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted okadaic acid solutions (ranging from 0.1 nM to 10 µM is a good starting point). Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest OA concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Okadaic acid
-
BrdU labeling solution (e.g., 10 µM)[10]
-
Fixation/Denaturation solution (e.g., 1.5 M HCl)
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for the remaining time. The optimal incubation time for BrdU labeling can vary between cell lines (from 1 to 24 hours)[10][11].
-
Fixation and Denaturation: Remove the culture medium and fix the cells by adding 100 µL of fixation/denaturation solution to each well for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop Reaction and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Okadaic acid
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with okadaic acid as described in the MTT protocol (adjust volumes accordingly).
-
Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if okadaic acid induces cell cycle arrest at a specific phase.
Conclusion
Okadaic acid is a powerful tool for investigating the role of protein phosphatases in cancer cell proliferation. The protocols provided here for MTT, BrdU, and cell cycle analysis offer robust methods to quantify the effects of okadaic acid on different cancer cell lines. The dose-dependent nature of its effects necessitates careful titration to distinguish between proliferative and cytotoxic responses. By understanding its mechanism of action and employing these standardized assays, researchers can effectively utilize okadaic acid to elucidate critical signaling pathways in cancer biology and aid in the development of novel therapeutic strategies.
References
- 1. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinogenic aspects of protein phosphatase 1 and 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cadherin-peptide-avian.com [cadherin-peptide-avian.com]
- 5. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Application Notes: Using Okadaic Acid to Investigate Protein Phosphorylation Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4] This marine toxin is an invaluable tool for studying the dynamics of protein phosphorylation, a fundamental cellular regulatory mechanism.[5][6][7] By inhibiting phosphatases, Okadaic acid effectively "traps" proteins in their phosphorylated state, allowing for the detailed investigation of signaling pathways, the identification of kinase substrates, and the elucidation of the roles of phosphorylation in various cellular processes.[8] Its utility extends from basic cell biology research to drug discovery and the study of diseases characterized by aberrant phosphorylation, such as Alzheimer's disease and cancer.[4][5][9]
Mechanism of Action
Okadaic acid non-competitively inhibits the catalytic subunits of PP1 and PP2A.[1] This inhibition leads to a net increase in the phosphorylation of numerous proteins within the cell.[2][6][7] Notably, Okadaic acid exhibits a significantly higher affinity for PP2A (IC50 ≈ 0.1-1 nM) than for PP1 (IC50 ≈ 15-50 nM).[1][2] This differential sensitivity allows researchers to dissect the specific roles of these two major phosphatases by using varying concentrations of the inhibitor. At low nanomolar concentrations, Okadaic acid primarily inhibits PP2A, while higher concentrations are required to inhibit both PP1 and PP2A.[1] It does not significantly inhibit PP2B (calcineurin) or tyrosine phosphatases.[1]
Core Applications
-
Elucidation of Signaling Pathways: By treating cells with Okadaic acid and analyzing the resulting changes in the phosphoproteome, researchers can identify novel components and regulatory connections within signal transduction cascades.[9][10]
-
Identification of Kinase Substrates: Okadaic acid treatment can lead to the accumulation of phosphorylated substrates of specific kinases, facilitating their identification through techniques like mass spectrometry.
-
Drug Discovery and Target Validation: In many diseases, such as cancer and neurodegenerative disorders, protein phosphorylation is dysregulated.[4][5] Okadaic acid can be used to mimic hyperphosphorylation states in cellular models for screening potential therapeutic compounds.[8]
-
Studying Cell Cycle Control: The progression of the cell cycle is tightly regulated by phosphorylation events. Okadaic acid can be used to arrest cells at specific checkpoints to study the phosphorylation status of key cell cycle regulators.
-
Neurobiology Research: Okadaic acid is widely used to induce Alzheimer's-like tau hyperphosphorylation in cellular and animal models, providing a valuable tool for studying the pathogenesis of the disease and for testing potential therapeutic interventions.[2][4][11][12][13][14][15]
Data Presentation
Table 1: IC50 Values for Okadaic Acid Inhibition of Protein Phosphatases
| Phosphatase | IC50 (nM) |
| PP2A | 0.1 - 1.0[1][2] |
| PP1 | 3 - 50[1][2] |
| PP2B (Calcineurin) | > 1,000 |
| PP2C | > 10,000[1][2] |
Table 2: Example of Okadaic Acid-Induced Changes in Protein Phosphorylation in SH-SY5Y Neuroblastoma Cells
| Treatment | Protein | Phosphorylation Site | Fold Change vs. Control |
| 100 nM Okadaic Acid (3h) | Tau | Thr205 | Increased[12] |
| 25 nM Okadaic Acid (8h) | Tau | Thr231 | Increased[13] |
| Okadaic Acid | Tau | Ser202/Thr205 | Increased[14] |
| Okadaic Acid | Tau | Ser396 | Increased[16] |
Experimental Protocols
Protocol 1: Induction of Protein Hyperphosphorylation in Cultured Cells
This protocol describes a general procedure for treating cultured cells with Okadaic acid to induce protein hyperphosphorylation for subsequent analysis by Western blotting or mass spectrometry.
Materials:
-
Complete cell culture medium
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to 70-80% confluency.
-
Okadaic Acid Treatment:
-
Prepare working solutions of Okadaic acid in complete culture medium at the desired final concentrations (e.g., 10 nM - 1 µM).[17] A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the Okadaic acid-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours).[18][19]
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method. The samples are now ready for downstream analysis.
-
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol outlines the steps for analyzing Okadaic acid-induced changes in the phosphorylation of a specific protein by Western blotting.
Materials:
-
Protein lysate from Protocol 1
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated protein of interest
-
Primary antibody for the total protein (for normalization)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Normalization: For quantitative analysis, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Mechanism of Okadaic Acid action on protein phosphorylation.
Caption: General experimental workflow for Okadaic acid studies.
Caption: Okadaic acid-induced pathway in Alzheimer's disease models.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism. | Sigma-Aldrich [merckmillipore.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]
- 10. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 12. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity [mdpi.com]
- 15. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 17. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitotic Arrest in Cell Culture using Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, including key regulators of the cell cycle. By preventing the dephosphorylation of proteins such as CDK1/Cyclin B substrates, okadaic acid effectively blocks cells in the G2/M phase of the cell cycle, leading to mitotic arrest.[2][3][4] This property makes it a valuable tool for studying the mechanisms of mitosis, cell cycle regulation, and for screening potential anti-cancer drugs that target mitotic progression.
These application notes provide detailed protocols for using okadaic acid to induce mitotic arrest in cultured cells, methods for assessing the arrest, and a summary of effective concentrations for various cell lines.
Mechanism of Action
Okadaic acid's primary mechanism for inducing mitotic arrest is through the inhibition of PP2A. PP2A is a crucial phosphatase that counteracts the activity of mitotic kinases, most notably Cdk1/Cyclin B. During mitosis, Cdk1/Cyclin B phosphorylates a multitude of proteins to drive the cell into and through mitosis. The subsequent dephosphorylation of these proteins by phosphatases like PP2A is essential for mitotic exit. By inhibiting PP2A, okadaic acid maintains a state of high phosphorylation, preventing the inactivation of Cdk1/Cyclin B and the dephosphorylation of its substrates, thereby arresting cells in a mitotic-like state.[5][6]
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. embopress.org [embopress.org]
- 3. Apoptosis and mitotic arrest are two independent effects of the protein phosphatases inhibitor okadaic acid in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitotic arrest and enhanced nuclear protein phosphorylation in human leukemia K562 cells by okadaic acid, a potent protein phosphatase inhibitor and tumor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mitosis by okadaic acid: possible involvement of a protein phosphatase 2A in the transition from metaphase to anaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of mitosis by okadaic acid: possible involvement of a protein phosphatase 2A in the transition from metaphase to anaphase. | Semantic Scholar [semanticscholar.org]
Application Notes: Western Blot Analysis of Protein Phosphorylation Following Okadaic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4] By inhibiting these key phosphatases, OA treatment leads to a net increase in protein phosphorylation, inducing a state of hyperphosphorylation within cells.[1][2] This makes OA an invaluable tool for studying the roles of protein phosphorylation in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[5] Its ability to mimic hyperphosphorylation states observed in pathologies like Alzheimer's disease has also made it a crucial compound in neurodegenerative disease research.[2][6]
These application notes provide a detailed protocol for utilizing Western blotting to analyze changes in protein phosphorylation following OA treatment. We will cover the mechanism of action, key signaling pathways affected, and present quantitative data from various studies.
Mechanism of Action of Okadaic Acid
Okadaic acid is a polyether compound derived from marine dinoflagellates.[7] Its primary molecular targets are the catalytic subunits of PP1 and PP2A.[3] The inhibition of these phosphatases disrupts the delicate balance between protein kinases and phosphatases, leading to the accumulation of phosphorylated proteins.[8] This induced hyperphosphorylation can activate or inhibit various signaling pathways, depending on the specific proteins and phosphorylation sites involved. For instance, OA has been shown to activate the JAK/STAT, Akt, and MAPK signaling pathways.[9][10]
Key Signaling Pathways Modulated by Okadaic Acid
Treatment of cells with Okadaic acid has been demonstrated to impact a multitude of signaling cascades. Below are some of the most prominently affected pathways:
-
MAPK Signaling Pathway: OA treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of ERK1/2, p38 MAPK, and JNK.[7][11][12] This activation is a direct consequence of the inhibition of phosphatases that normally dephosphorylate key kinases in this cascade.
-
Akt/mTOR Signaling Pathway: Okadaic acid induces the hyperphosphorylation of Akt at key residues such as Threonine 308 and Serine 473.[10][13][14] This can subsequently affect downstream targets of the mTOR pathway, influencing cell survival and proliferation.
-
Tau Hyperphosphorylation: In neuronal cells, OA is widely used to induce hyperphosphorylation of the microtubule-associated protein Tau at various sites, mimicking a key pathological feature of Alzheimer's disease.[6][15][16][17]
-
JAK/STAT Signaling Pathway: Recent studies have shown that OA can activate the JAK/STAT signaling pathway, which is involved in inflammatory responses and cell differentiation.[8][9]
Experimental Protocols
Protocol: Induction of Protein Hyperphosphorylation with Okadaic Acid and Western Blot Analysis
This protocol outlines the steps for treating cultured cells with Okadaic acid to induce protein hyperphosphorylation and subsequent analysis by Western blotting.
Materials:
-
Cell culture medium and supplements
-
Okadaic acid (OA) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of Okadaic acid for the specified duration. A typical concentration range is 10-100 nM for 1-4 hours.[10][15] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
-
Include a vehicle control (e.g., DMSO) in your experimental setup.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific to the phosphorylated form of your protein of interest. It is also crucial to probe a separate blot with an antibody against the total protein as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Data Presentation
Quantitative Analysis of Protein Phosphorylation after Okadaic Acid Treatment
The following tables summarize quantitative data from studies investigating the effects of Okadaic acid on protein phosphorylation.
| Cell Line | OA Concentration | Treatment Time | Protein | Phosphorylation Site | Fold Increase vs. Control | Reference |
| SH-SY5Y | 100 nM | 3 hours | Tau | Thr205 | ~3-fold | [15] |
| Gastric & Colon Epithelial Cells | 0.5-1 nM | 4 hours | Akt1 | p308 | Increased | [10] |
| Gastric & Colon Epithelial Cells | 0.5-1 nM | 4 hours | Akt1 | p473 | Increased | [10] |
| Gastric & Colon Epithelial Cells | 0.5-1 nM | 4 hours | Erk1/2 | - | Increased | [10] |
| Organotypic brain slices (WT mice) | 100 nM | 14 days | Tau | T231 | Hyperphosphorylated | [16] |
| Organotypic brain slices (TG mice) | 100 nM | 14 days | Tau | S199 | Hyperphosphorylated | [16] |
| 293A cells | 50-200 nM | 4 hours | MST1, LATS1, YAP | - | Increased | [19] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Okadaic acid inhibits PP1/PP2A, activating multiple downstream signaling pathways.
Caption: Workflow for Western blot analysis of protein phosphorylation after OA treatment.
References
- 1. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging of Morphological Changes Induced by Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2][3]. These phosphatases play crucial roles in regulating a vast array of cellular processes by catalyzing the dephosphorylation of key signaling proteins. Inhibition of PP1 and PP2A by okadaic acid leads to a state of hyperphosphorylation, disrupting normal cellular signaling and homeostasis[4][5]. One of the most prominent and rapid consequences of OA treatment is a dramatic alteration in cell morphology, driven by a major reorganization of the cytoskeleton[1][4][5]. These morphological changes often include cell rounding, detachment from the substrate, membrane blebbing, and, at higher concentrations or longer exposure times, the induction of apoptosis[4][6][7][8].
Live-cell imaging provides an invaluable tool for the real-time visualization and quantification of these dynamic morphological changes. This application note provides detailed protocols for inducing and monitoring Okadaic acid-mediated morphological alterations in cultured cells using live-cell imaging techniques. The included data and protocols are intended to guide researchers in designing and executing robust experiments to investigate the effects of OA and other compounds that modulate protein phosphorylation and cytoskeletal dynamics.
Mechanism of Action of Okadaic Acid
Okadaic acid's primary mechanism of action is the inhibition of PP1 and PP2A[1][3]. This leads to an accumulation of phosphorylated proteins that would normally be dephosphorylated. Key substrates of these phosphatases include proteins that regulate the organization and dynamics of the actin cytoskeleton, microtubules, and intermediate filaments[1][4][5]. The resulting hyperphosphorylation of cytoskeletal-associated proteins disrupts the structural integrity of these networks, leading to the observed changes in cell shape and adhesion. For instance, OA has been shown to cause the disruption of filamentous actin (F-actin) and alter the phosphorylation state of focal adhesion components, leading to a loss of stable cell-matrix attachments[1].
Quantitative Data Summary
The following table summarizes typical experimental parameters and observed morphological changes induced by Okadaic acid across various cell types as reported in the literature. This data can serve as a starting point for designing new experiments.
| Cell Type | Okadaic Acid Concentration | Incubation Time | Observed Morphological and Cellular Changes | Reference |
| Human Neuroblastoma BE(2)-M17 | 1 nM - 100 nM | 1 hour | Dose-dependent decrease in F-actin pools (IC50 = 100 nM). 1 nM OA showed a slight increase in F-actin. | [9] |
| Various Mammalian Cells | 0.1 µM - 1 µM | A few hours | Cell rounding, detachment, chromatin condensation, membrane blebbing, cytoplasmic vacuolization. | [6] |
| Tsc2-null ERC-18 cells | 0.1 µM - 0.25 µM | 1 - 2 hours | Loss of microvilli, cell rounding, and detachment of ~50% of cells. | [8] |
| Human Leukocytes, HepG2, SH-SY5Y | 50 nM - 1000 nM | 3 hours | Morphological changes in all cell types. | [10][11] |
| SH-SY5Y cells | 400 nM | 50 minutes | Rapid reorganization of filamentous actin. | [12] |
| HeLa cells | 1 µM | 1 hour | Increased phosphorylation of LATS1. | [3] |
| Clam heart cells | 1 µM | 24 hours | Strong retraction and rounding of fibroblastic cells, leading to detachment. | [13] |
Signaling Pathway Diagram
Caption: Signaling pathway of Okadaic acid-induced morphological changes.
Experimental Protocols
Materials
-
Cell line of interest (e.g., HeLa, SH-SY5Y, or other adherent cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Okadaic acid (OA) stock solution (e.g., 1 mM in DMSO). Store at -20°C.
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom 96-well plates or 35 mm dishes)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Optional: Fluorescent probes for cytoskeleton or nucleus (e.g., SiR-Actin, Hoechst 33342)
Protocol 1: Live-Cell Imaging of Okadaic Acid-Induced Morphological Changes
This protocol outlines the general procedure for observing morphological changes in real-time.
-
Cell Seeding:
-
One to two days prior to the experiment, seed your cells of interest onto live-cell imaging compatible plates at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate at 37°C and 5% CO2.
-
-
Preparation for Imaging:
-
On the day of the experiment, gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium to the cells. If using fluorescent probes, add them at the recommended concentration and incubate for the appropriate time according to the manufacturer's instructions.
-
Place the plate on the live-cell imaging system and allow it to equilibrate for at least 30 minutes in the environmental chamber.
-
-
Image Acquisition (Baseline):
-
Define the imaging positions (multiple fields of view per well are recommended for robust analysis).
-
Acquire baseline images (phase contrast and/or fluorescence) before adding Okadaic acid. This will serve as the t=0 time point.
-
-
Okadaic Acid Treatment:
-
Prepare working solutions of Okadaic acid in complete culture medium at the desired final concentrations (e.g., ranging from 10 nM to 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Gently add the Okadaic acid-containing medium to the respective wells. For control wells, add medium with the same concentration of DMSO used for the highest OA concentration.
-
-
Time-Lapse Imaging:
-
Immediately start the time-lapse acquisition.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 1 to 24 hours). The frequency and duration will depend on the expected kinetics of the morphological changes.
-
-
Image Analysis:
-
Quantify morphological changes over time using image analysis software. Parameters to measure can include:
-
Cell area and perimeter
-
Circularity/Roundness (a measure of how close the cell shape is to a perfect circle)
-
Cell eccentricity
-
Number of detached cells
-
Changes in cytoskeletal organization (if using fluorescent probes)
-
-
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of Okadaic acid effects.
Conclusion
Live-cell imaging is a powerful technique to study the dynamic morphological changes induced by Okadaic acid. The protocols and information provided in this application note offer a framework for researchers to investigate the effects of this potent protein phosphatase inhibitor on the cytoskeleton and overall cell morphology. By quantifying these changes, researchers can gain deeper insights into the signaling pathways that regulate cell shape, adhesion, and survival, which is of particular relevance in fields such as cancer biology and neurodegenerative disease research. The adaptability of these protocols also allows for the screening and characterization of novel compounds that may target similar pathways.
References
- 1. Marine toxins and the cytoskeleton: okadaic acid and dinophysistoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. Biochemical and morphological events during okadaic acid-induced apoptosis of Tsc2-null ERC-18 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of cytoskeletal changes induced by okadaic acid in BE(2)-M17 cells by means of a quantitative fluorimetric microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Okadaic Acid Cytotoxicity in Primary Cell Cultures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Okadaic acid (OA) cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Okadaic acid-induced cytotoxicity?
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2] This inhibition leads to an increase in the phosphorylation of numerous cellular proteins.[1][2] This hyperphosphorylation disrupts normal cellular signaling, leading to events like cytoskeletal disorganization, cell cycle arrest, and ultimately, apoptosis or necrosis.[3][4][5]
Q2: At what concentration and for how long should I treat my primary cells with Okadaic acid?
The optimal concentration and treatment duration for Okadaic acid are highly dependent on the primary cell type and the specific experimental endpoint. However, typical working concentrations range from the low nanomolar (nM) to the micromolar (µM) range, with incubation times from minutes to 48 hours.[1][2][3] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific primary cell culture.
Q3: My primary cells are detaching from the culture plate after Okadaic acid treatment. Is this normal?
Yes, this is a commonly observed morphological change. Okadaic acid can induce cytoskeletal reorganization, causing cells to round up and detach from the substratum.[3][6] This is often a visual indicator of cytotoxicity.
Q4: How can I distinguish between apoptosis and necrosis in my Okadaic acid-treated primary cells?
Several methods can be used to differentiate between apoptosis and necrosis:
-
Morphological Assessment: Apoptotic cells often exhibit chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, while necrotic cells typically show swelling and plasma membrane rupture.[3]
-
Caspase Activation: Apoptosis is often mediated by caspases. Measuring the activity of executioner caspases like caspase-3 can be a strong indicator of apoptosis.[7][8]
-
Membrane Integrity Assays: Assays like the LDH release assay can detect necrosis, as they measure the release of cytoplasmic components into the culture medium due to compromised membrane integrity.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable cytotoxicity | 1. Okadaic acid concentration is too low. 2. Incubation time is too short. 3. Okadaic acid has degraded. 4. Primary cells are resistant. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, or 72 hours). 3. Ensure proper storage of Okadaic acid stock solution (typically at -20°C). Prepare fresh dilutions for each experiment.[2] 4. Some primary cell types may be more resistant.[6] Confirm the viability of your cells and consider using a positive control for cytotoxicity. |
| Excessive cell death, even at low concentrations | 1. Okadaic acid concentration is too high. 2. Primary cells are highly sensitive. 3. Solvent (e.g., DMSO, ethanol) toxicity. | 1. Perform a dose-response experiment with lower concentrations. 2. Reduce the incubation time. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.[2] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of Okadaic acid. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Use calibrated pipettes and mix the Okadaic acid solution thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inconsistent results between experiments | 1. Variation in primary cell health or passage number. 2. Inconsistent Okadaic acid preparation. 3. Differences in incubation conditions. | 1. Use primary cells from the same lot and at a consistent passage number. Monitor cell health before each experiment. 2. Prepare fresh Okadaic acid dilutions from a validated stock solution for each experiment. 3. Ensure consistent incubator temperature, CO2 levels, and humidity. |
Data Presentation: Okadaic Acid Cytotoxicity
The following tables summarize quantitative data on the effects of Okadaic acid from various studies.
Table 1: IC50 Values of Okadaic Acid in Different Cell Types
| Cell Type | Assay | Incubation Time | IC50 |
| Primary Cortical Neurons | MTT | 24 h | 40 nM[6] |
| KB Cells | MTT | 24 h | 6.3 ng/mL (~7.8 nM)[11] |
| KB Cells | MTT | 48 h | 4.0 ng/mL (~5.0 nM)[11] |
| KB Cells | MTT | 72 h | 1.1 ng/mL (~1.4 nM)[11] |
| U-937 Cells | - | - | 100 nM[7] |
| Neuro-2a Cells | Cell Viability | - | 21.6 nM[12] |
Table 2: Effective Concentrations and Observed Effects
| Cell Type | Concentration | Incubation Time | Observed Effect |
| AGS, MNK-45, Caco-2 Cells | 0-100 nM | 24 h or 48 h | Inhibition of proliferation[1] |
| Rat Cortical Neurons | 10 nM | 8 h | Increased mitochondrial fission[1] |
| Various Cell Lines | 0.1 - 1 µM | A few hours | Morphological changes typical of apoptosis[3] |
| Primary Cerebellar Granule Neurons | 5-20 nM | 24 h | Neurotoxicity[13] |
| Rat Lens Epithelial Cells | 100 nM | - | Upregulation of caspase-3 expression and activity[8] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells in a 96-well plate
-
Okadaic acid
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., DMSO or 0.1 N HCl in isopropanol)[14][15]
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Okadaic acid and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well.[15]
-
Incubate the plate at 37°C for 1.5-4 hours, allowing for the formation of formazan crystals.[15]
-
Carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture supernatant, an indicator of necrosis.
Materials:
-
Primary cells in a 96-well plate
-
Okadaic acid
-
Commercially available LDH cytotoxicity assay kit (or individual reagents)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Okadaic acid, a vehicle control, and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubate for the desired period.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[16][17]
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (e.g., 20-30 minutes), protected from light.[17]
-
Add the stop solution if required by the kit.
-
Read the absorbance at the recommended wavelength (e.g., 490 nm).[16]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cells treated with Okadaic acid
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)[18][19]
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with Okadaic acid for the desired time.
-
Harvest the cells and prepare cell lysates according to the assay kit protocol.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.[20]
-
Measure the absorbance (for colorimetric assays, e.g., at 405 nm) or fluorescence (for fluorometric assays, e.g., excitation at 380 nm and emission at 420-460 nm).[18][19]
Visualizations
Caption: Okadaic acid-induced cytotoxic signaling pathway.
Caption: General experimental workflow for assessing Okadaic acid cytotoxicity.
Caption: A logical troubleshooting flowchart for Okadaic acid experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-3 is actively involved in okadaic acid-induced lens epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cytotoxicity and genotoxicity of okadaic acid are cell-line dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pathological phosphorylation causes neuronal death: effect of okadaic acid in primary culture of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 18. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. mpbio.com [mpbio.com]
Optimizing Okadaic acid incubation time for maximal phosphatase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing okadaic acid incubation time for maximal phosphatase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and concentration of okadaic acid for maximal phosphatase inhibition?
A1: The optimal incubation time and concentration of okadaic acid (OA) are highly dependent on the specific experimental goals, cell type, and the target phosphatase. Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, with a much higher affinity for Protein Phosphatase 2A (PP2A) than for Protein Phosphatase 1 (PP1).[1][2]
For general guidance:
-
For PP2A inhibition: Working concentrations are typically in the low nanomolar range (1-10 nM).[1] Due to its high affinity, the inhibitory effect on PP2A can be observed within a short incubation period, often between 15 to 60 minutes.[1]
-
For PP1 inhibition: Higher concentrations, in the range of 100 nM to 1 µM, are generally required to achieve significant inhibition of PP1.[1][3]
-
Long-term effects: For studying downstream cellular processes or inducing specific cellular states like apoptosis, longer incubation times ranging from several hours to 48 hours may be necessary, often at concentrations between 10-100 nM.[4]
It is crucial to perform a time-course and dose-response experiment for your specific cell line and experimental setup to determine the optimal conditions for maximal phosphatase inhibition while minimizing off-target effects and cytotoxicity.
Q2: How can I determine the maximal phosphatase inhibition in my experiment?
A2: To determine the maximal phosphatase inhibition, you should perform a phosphatase activity assay. This can be done using commercially available kits or by developing an in-house assay using a phosphorylated substrate. The general workflow involves:
-
Treating your cells or tissue lysates with varying concentrations of okadaic acid for different durations.
-
Preparing cell or tissue lysates.
-
Measuring the phosphatase activity in the lysates.
-
Plotting phosphatase activity against incubation time and okadaic acid concentration to identify the conditions that result in the lowest phosphatase activity.
A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[5][6][7] The dephosphorylation of pNPP by phosphatases produces a yellow product that can be quantified spectrophotometrically.
Q3: I am observing high levels of cell death in my experiment. What could be the cause and how can I mitigate it?
A3: High levels of cell death can be a consequence of prolonged incubation times or high concentrations of okadaic acid, leading to excessive protein phosphorylation and disruption of essential cellular processes.[8] To mitigate cytotoxicity:
-
Perform a viability assay: Use assays like MTT or trypan blue exclusion to determine the IC50 for cytotoxicity in your specific cell line.
-
Reduce incubation time and/or concentration: Based on the viability assay, shorten the incubation period or lower the okadaic acid concentration.
-
Optimize for your target: If you are primarily interested in PP2A inhibition, using a low nanomolar concentration for a shorter time should be sufficient and less toxic.
Q4: How can I specifically inhibit PP2A without significantly affecting PP1?
A4: Due to the significant difference in the IC50 values of okadaic acid for PP2A and PP1, you can achieve relative specificity for PP2A inhibition by carefully selecting the concentration.
-
Use a low concentration of okadaic acid, typically in the range of 1-5 nM. At these concentrations, PP2A will be strongly inhibited, while PP1 activity will be largely unaffected.[1][9]
-
It is advisable to confirm the specificity in your system by measuring the activity of both PP1 and PP2A after treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low phosphatase inhibition observed. | 1. Okadaic acid degradation. 2. Insufficient incubation time or concentration. 3. Issues with the phosphatase activity assay. | 1. Prepare fresh stock solutions of okadaic acid in DMSO or ethanol and store them properly at -20°C. Avoid multiple freeze-thaw cycles.[1] 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Ensure your assay components are fresh and the protocol is followed correctly. Include positive and negative controls. |
| High variability between replicates. | 1. Inconsistent cell seeding or treatment. 2. Pipetting errors. 3. Cell health variability. | 1. Ensure uniform cell density and consistent application of okadaic acid to all wells/dishes. 2. Use calibrated pipettes and careful pipetting techniques. 3. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Unexpected changes in protein phosphorylation unrelated to the target pathway. | 1. Off-target effects of okadaic acid at high concentrations. 2. Broad inhibition of multiple serine/threonine phosphatases. | 1. Use the lowest effective concentration of okadaic acid determined from your dose-response experiments. 2. If specificity is critical, consider using other more specific phosphatase inhibitors or genetic approaches like siRNA to target a specific phosphatase. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid for Various Protein Phosphatases
| Phosphatase | IC50 | Reference(s) |
| PP2A | 0.1 - 1 nM | [1][3][4][10] |
| PP1 | 10 - 100 nM | [1][3][4] |
| PP2B (Calcineurin) | > 1 µM | [1] |
| PP4 | ~0.1 nM | [4] |
| PP5 | ~3.5 nM | [4] |
Table 2: Recommended Starting Concentrations and Incubation Times for Okadaic Acid Experiments
| Target | Recommended Concentration | Recommended Incubation Time | Notes |
| PP2A Inhibition (in vitro) | 1 - 10 nM | 15 - 60 minutes | Start with a time-course to determine the onset of inhibition. |
| PP1 Inhibition (in vitro) | 100 nM - 1 µM | 30 - 60 minutes | Higher concentrations are needed to effectively inhibit PP1. |
| Cell-based Assays (Short-term) | 10 - 100 nM | 30 minutes - 4 hours | Monitor cell viability, especially at higher concentrations and longer incubation times. |
| Cell-based Assays (Long-term) | 10 - 100 nM | 8 - 48 hours | Often used to study downstream effects like apoptosis or changes in gene expression.[4] Cell viability is a major concern. |
Experimental Protocols
Protocol 1: Determination of Optimal Okadaic Acid Incubation Time using a Colorimetric Phosphatase Assay
Objective: To determine the optimal incubation time of okadaic acid for maximal inhibition of serine/threonine phosphatase activity in cultured cells.
Materials:
-
Cultured cells of interest
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphatase assay kit (e.g., pNPP-based colorimetric assay) or individual reagents (pNPP substrate, assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of okadaic acid in cell culture media to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Treat the cells with the different concentrations of okadaic acid for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Phosphatase Activity Assay (pNPP method):
-
Normalize the protein concentration of all lysates with lysis buffer.
-
In a 96-well plate, add a fixed amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing the color to develop.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the phosphatase activity for each sample (activity is proportional to the absorbance).
-
Plot the phosphatase activity against the incubation time for each okadaic acid concentration.
-
The optimal incubation time for maximal inhibition will be the point at which the phosphatase activity reaches its minimum and plateaus.
-
Visualizations
Caption: Workflow for optimizing okadaic acid incubation time.
Caption: Okadaic acid's inhibitory effect on protein phosphatases.
Caption: A logical approach to troubleshooting okadaic acid experiments.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of roles of serine/threonine phosphatases PP1 and PP2A in mediating CCK-stimulated growth and enzyme secretion in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Okadaic acid degradation in experimental buffers
Welcome to the technical support center for Okadaic acid (OA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the stability and efficacy of Okadaic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Okadaic acid stock solutions?
Okadaic acid is a lipophilic compound and is practically insoluble in water.[1] It is readily soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] For most biological experiments, DMSO is a common choice for creating a highly concentrated primary stock solution.
Q2: How should I store Okadaic acid for long-term and short-term use?
Proper storage is critical to prevent degradation. For detailed storage recommendations, please refer to the table below.
Q3: My experiment runs for several hours at 37°C. Will the Okadaic acid in my buffer degrade?
Okadaic acid is thermally stable for short-term experiments. Studies have shown that in an aqueous matrix, OA exhibits stability at temperatures up to 70°C for at least two hours.[3] Another study indicated no significant degradation in seawater over a 28-day period at 4°C, 20°C, and 37°C when protected from light. Therefore, thermal degradation during a typical cell culture experiment is not a primary concern, provided the solution is protected from light.
Q4: Can I use PBS or Tris-based buffers for my experiments with Okadaic acid?
Yes, published research indicates that Okadaic acid is compatible with common biological buffers for the duration of typical experiments. It has been used effectively in phosphate-buffered saline (PBS)[1], Tris-HCl, and various cell culture media.[4] The key is to ensure the final pH of the working solution is near neutral, as Okadaic acid is known to degrade in strongly acidic or basic conditions.
Q5: I noticed a loss of Okadaic acid activity in my recent experiments. What could be the cause?
A loss of activity is often due to degradation. The most common causes are improper storage of stock solutions (e.g., multiple freeze-thaw cycles), exposure of working solutions to light, or use of a buffer with a pH that is too high or too low. Review the troubleshooting guide below for a systematic approach to identifying the issue.
Data Summary Tables
Table 1: Recommended Storage and Handling of Okadaic Acid
| Form | Solvent | Storage Temperature | Duration of Stability | Key Recommendations |
| Lyophilized Powder | N/A | -20°C, Desiccated | Up to 24 months[2] | Keep tightly sealed to protect from moisture. |
| Stock Solution | DMSO or Ethanol | -20°C | Use within 1 week for maximum potency.[2] Some sources suggest stability for 1-2 months. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] Protect from light. |
| Working Solution | Experimental Buffer | Room Temp. or 37°C | Stable for typical experimental durations (minutes to several hours). | Prepare fresh before each experiment. Protect from light at all times. |
Table 2: Factors Influencing Okadaic Acid Stability in Aqueous Solutions
| Factor | Condition | Effect on Stability | Summary of Findings |
| Temperature | -20°C to 80°C | Generally Stable | OA is considered thermally stable within this range for typical experimental durations.[3] |
| > 100°C | Degradation Occurs | Significant degradation is observed at temperatures exceeding 100°C. | |
| Light | UV / Natural Light | Degradation | Photodegradation is a major cause of OA instability. Degradation pathways include decarboxylation, hydrolysis, and photo-oxidation. |
| pH | Strong Acid or Base | Degradation | OA is known to degrade under acidic or basic conditions.[3] |
| Alkaline (e.g., 2.5M NaOH) | Hydrolysis | Strong alkaline conditions are used to intentionally hydrolyze OA esters; this reaction is slow at room temperature but accelerates with heat.[3] | |
| Buffer Type | PBS, Tris, Culture Media | Sufficiently Stable | OA has been used successfully in these buffers for short-term experiments without significant reported loss of activity. |
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected experimental results.
This issue often points to the degradation of Okadaic acid in your experimental setup. Follow these steps to troubleshoot the problem.
Step 1: Verify Stock Solution Integrity
The first step is to ensure your Okadaic acid stock is potent.
-
Question: How was the stock solution prepared and stored?
-
Best Practice: A concentrated stock (e.g., 1 mM) should be prepared in high-quality, anhydrous DMSO or ethanol.[2]
-
Action: If the stock is old (>1 month) or has been freeze-thawed multiple times, prepare a fresh stock from lyophilized powder.
-
-
Question: Was the stock solution stored properly?
-
Best Practice: Store at -20°C in small, single-use aliquots in light-blocking tubes.
-
Action: Discard any stock solution that was not stored in aliquots or may have been exposed to temperature fluctuations.
-
Step 2: Evaluate the Experimental Workflow
How the stock is diluted and used in the buffer is the next critical area to examine.
-
Question: Was the working solution protected from light?
-
Best Practice: Okadaic acid is photosensitive. All containers with OA working solutions (flasks, plates, tubes) should be wrapped in foil or kept in the dark as much as possible.
-
Action: Repeat the experiment with stringent light protection measures.
-
-
Question: When was the working solution prepared?
-
Best Practice: Prepare the final working dilution of Okadaic acid in your experimental buffer immediately before adding it to your cells or assay.
-
Action: Avoid preparing and storing dilute aqueous solutions of OA for extended periods.
-
Step 3: Check the Experimental Buffer
The composition of your buffer can influence stability, primarily through pH.
-
Question: What is the pH of your final experimental buffer?
-
Best Practice: Ensure the pH is within a neutral physiological range (typically 7.2-7.6). Buffers with extreme pH values will degrade Okadaic acid.
-
Action: Measure the pH of your buffer after all components, including the OA-DMSO solution, have been added. The small volume of DMSO should not significantly alter the pH.
-
Visual Guides and Protocols
Diagram: Okadaic Acid Degradation Pathway
This diagram illustrates the primary factors that can lead to the degradation of Okadaic acid and the loss of its biological activity as a protein phosphatase inhibitor.
Caption: Key factors leading to Okadaic acid degradation.
Diagram: Recommended Experimental Workflow
Follow this workflow to minimize degradation and ensure reproducible results in your experiments.
Caption: Workflow for handling Okadaic acid in experiments.
Key Experimental Protocol
Protocol: Preparation of Okadaic Acid Working Solution for Cell Culture Experiments
This protocol outlines the steps for diluting a DMSO stock of Okadaic acid into a cell culture medium for treating cells.
-
Materials:
-
Lyophilized Okadaic acid
-
Anhydrous, high-quality DMSO
-
Pre-warmed, sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile pipettes and tips
-
-
Procedure for 1 mM Stock Solution:
-
Briefly centrifuge the vial of lyophilized Okadaic acid (e.g., 25 µg) to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to achieve a 1 mM concentration. For 25 µg of Okadaic acid (MW: 805.0 g/mol ), this would be 31.1 µL of DMSO.[2]
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 5 µL) in sterile, light-blocking tubes.
-
Store immediately at -20°C.
-
-
Procedure for 100 nM Working Solution (Example):
-
Thaw one aliquot of the 1 mM stock solution immediately before use.
-
In a sterile tube, perform a serial dilution. For example, add 1 µL of the 1 mM stock to 999 µL of pre-warmed cell culture medium to get a 1 µM intermediate solution. Mix gently by flicking the tube.
-
Add 1 mL of the 1 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 100 nM working concentration.
-
Crucially: Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.1%).
-
Add the working solution to your cell culture plates immediately. Wrap the plates in aluminum foil if the incubation period is long.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
References
- 1. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Technical Support Center: Okadaic Acid Apoptosis Induction
Welcome to the technical support center for Okadaic acid-induced apoptosis experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experimental workflows.
Troubleshooting Guide: Why is My Okadaic Acid Treatment Not Inducing Apoptosis?
If you are not observing the expected apoptotic effects after Okadaic acid (OA) treatment, several factors in your experimental setup may need to be optimized. The following table summarizes common issues and recommended actions.
| Potential Issue | Possible Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of Okadaic acid is either too low to trigger apoptosis or so high that it induces rapid necrosis. The cellular response to OA is highly dose-dependent, with low doses sometimes promoting cell cycle progression and high doses causing non-specific toxicity.[1][2][3][4][5] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 10 nM to 100 nM.[1][3][6][7] For selective inhibition of PP2A, concentrations around 10 nM are recommended, while concentrations above 100 nM will inhibit both PP1 and PP2A.[1] |
| Inappropriate Incubation Time | The duration of treatment may be too short to observe late-stage apoptotic markers or too long, leading to secondary necrosis. Apoptotic events occur over a time course, with early signaling events preceding late-stage morphological changes.[1][2] | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Early markers like caspase activation can be detected sooner, while DNA fragmentation may require longer incubation periods (e.g., 14 to 48 hours).[1][2] |
| Cell Line Resistance or Variability | Different cell lines exhibit varying sensitivities to Okadaic acid.[2][4][8] The genetic and protein expression profile of your cells may confer resistance to OA-induced apoptosis. | Review the literature for established protocols using your specific cell line. If none are available, consider using a positive control cell line known to be sensitive to OA, such as MG63 or Saos-2 osteoblastic cells.[2][3][6] |
| Reagent Quality and Handling | Okadaic acid may have degraded due to improper storage or handling. It is sensitive to repeated freeze-thaw cycles and should be stored correctly.[1][9] | Purchase Okadaic acid from a reputable supplier. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store the lyophilized powder and stock solutions at -20°C, desiccated and protected from light.[1][9] |
| Solvent-Related Issues | The solvent used to dissolve Okadaic acid (e.g., DMSO, ethanol) may have cytotoxic effects at high concentrations.[10] | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.1% for DMSO). Always include a vehicle-only control in your experimental design to account for any solvent effects.[1] |
| Incorrect Apoptosis Assay | The chosen method for detecting apoptosis may not be appropriate for the time point or the specific apoptotic pathway activated. | Use a combination of assays to measure different stages of apoptosis. For example, pair an early marker assay (e.g., Annexin V staining, Caspase-3 activity) with a late-stage marker assay (e.g., TUNEL, DNA laddering).[2][10][11][12] |
| Cell Culture Conditions | Suboptimal cell health, high passage number, or contamination can affect experimental outcomes.[13] | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number. Do not allow adherent cells to become over-confluent before treatment.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Okadaic acid-induced apoptosis?
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, at higher concentrations, Protein Phosphatase 1 (PP1).[1][9][14] By inhibiting these phosphatases, OA causes hyperphosphorylation of numerous cellular proteins. This disrupts normal cellular signaling and can trigger apoptosis through several pathways, including the activation of MAP kinases (JNK and p38), the PKR/eIF-2α pathway, and upregulation of pro-apoptotic proteins like Bax and p53, ultimately leading to caspase activation.[6][7][15][16]
Q2: I see cell death, but my DNA laddering assay is negative. Why?
There are a few possibilities:
-
Necrosis vs. Apoptosis: At high concentrations, Okadaic acid can induce necrosis, which involves cell lysis without the characteristic DNA fragmentation seen in apoptosis.[12][15]
-
Timing: You may be observing the cells too early. DNA laddering is a relatively late event in the apoptotic cascade.[2]
-
Cell-Specific Response: Not all cell types produce a distinct DNA ladder during apoptosis.[2]
-
Assay Sensitivity: The sensitivity of your DNA extraction and electrophoresis may be insufficient.
-
Alternative Cell Death Pathway: It's possible that a caspase-independent pathway is activated that does not result in the typical DNA laddering pattern.
Consider using an alternative assay like TUNEL or measuring caspase-3/7 activation to confirm apoptosis.[7][11]
Q3: Can Okadaic acid have effects other than apoptosis?
Yes. The cellular response is highly dependent on the concentration and cell type. At low concentrations, OA has been shown to arrest the cell cycle or even promote cell proliferation in some cell lines.[4][5] It is a well-known tumor promoter and can induce profound changes in the cytoskeleton.[16][17][18]
Q4: How should I prepare and store my Okadaic acid?
Okadaic acid is often supplied as a lyophilized powder or in ethanol.[1][9]
-
Reconstitution: Reconstitute the lyophilized powder in a solvent like DMSO to create a concentrated stock solution (e.g., 1 mM).[9] If supplied in ethanol, the solvent can be evaporated before reconstitution in DMSO.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots.[1][9]
-
Storage: Store the lyophilized powder and the DMSO stock solution at -20°C, desiccated and protected from light. Once reconstituted, it is recommended to use the solution within a week to avoid loss of potency.[9]
Experimental Protocols
Protocol 1: General Procedure for Induction of Apoptosis with Okadaic Acid
This protocol provides a starting point for treating adherent cells with Okadaic acid. Optimization of concentration and incubation time is critical.
-
Cell Plating: Plate your cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of OA Working Solution: Thaw an aliquot of your Okadaic acid stock solution (e.g., 1 mM in DMSO). Dilute the stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of solvent (e.g., DMSO) to an equivalent volume of culture medium. The final solvent concentration should be identical to that in the OA-treated wells.
-
Treatment: Remove the old medium from the cells. Add the OA-containing medium to the treatment wells and the vehicle control medium to the control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
Analysis: Following incubation, harvest the cells and analyze for apoptosis using your chosen method (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP).
Protocol 2: Detection of Apoptosis by Caspase-3 Activity Assay
This protocol outlines the general steps for measuring the activity of executioner caspase-3.
-
Cell Treatment: Treat cells with Okadaic acid and controls as described in Protocol 1.
-
Cell Lysis: After incubation, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Compare the signal from OA-treated samples to the untreated and vehicle controls to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathway
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. The protein phosphatase inhibitors okadaic acid and calyculin A induce apoptosis in human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. arcegen.com [arcegen.com]
- 12. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 13. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 14. ppackdihydrochloride.com [ppackdihydrochloride.com]
- 15. Okadaic-acid-induced apoptosis in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Addressing solubility issues with Okadaic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Okadaic acid, focusing on addressing solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Okadaic acid and what is its primary mechanism of action?
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with an IC50 of 0.1-1 nM and protein phosphatase 1 (PP1) with an IC50 of 3-20 nM.[1][2] It exhibits significantly higher selectivity for PP2A.[1][3] By inhibiting these phosphatases, Okadaic acid leads to an increase in the phosphorylation of numerous cellular proteins, making it a valuable tool for studying cellular processes regulated by protein phosphorylation, such as signal transduction, cell cycle control, and apoptosis.[1][3][4]
Q2: I am having trouble dissolving Okadaic acid in my aqueous buffer. Why is this happening?
Okadaic acid is a lipophilic molecule and is insoluble in water.[5] Direct dissolution in aqueous buffers like PBS or cell culture media will result in precipitation. To work with Okadaic acid in aqueous solutions, it must first be dissolved in an appropriate organic solvent to create a concentrated stock solution.
Q3: What are the recommended solvents for preparing Okadaic acid stock solutions?
The most common and recommended solvents for preparing Okadaic acid stock solutions are dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][5][6] It is readily soluble in these organic solvents.[4]
Q4: How do I prepare a stock solution of Okadaic acid?
Okadaic acid is typically supplied as a lyophilized powder or a film.[1][5] To prepare a stock solution, follow this general protocol:
-
Determine the required concentration: Common stock solution concentrations range from 1 mM to 10 mM.
-
Calculate the required volume of solvent: Based on the mass of Okadaic acid and the desired concentration, calculate the volume of solvent needed. For example, to prepare a 1 mM stock solution from 25 µg of Okadaic acid (molecular weight ~805.0 g/mol ), you would need approximately 31.1 µL of DMSO.[1][3]
-
Reconstitution: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the vial containing the Okadaic acid.
-
Ensure complete dissolution: Vortex or gently warm the solution to ensure the Okadaic acid has completely dissolved.[7][8]
Q5: What are the typical working concentrations of Okadaic acid in cell culture experiments?
The effective working concentration of Okadaic acid can vary depending on the cell type and the specific experimental goals. However, a general range is between 10 nM and 1000 nM for treatment times of 15 to 60 minutes.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q6: Is there a water-soluble form of Okadaic acid available?
Yes, the sodium salt of Okadaic acid is a water-soluble analog.[9][10] This form can be directly dissolved in water, ethanol, or DMSO at a concentration of 0.1 mg/mL.[9] The sodium salt has the same biological activity as the free acid form.[9]
Troubleshooting Guide
Issue 1: My Okadaic acid precipitated out of solution after I added it to my cell culture medium.
-
Cause: This is the most common issue and is due to the low solubility of Okadaic acid in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in your culture medium may not be sufficient to keep the Okadaic acid dissolved, or the final concentration of Okadaic acid may be too high.
-
Solution:
-
Ensure the final solvent concentration is appropriate: The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid solvent-induced toxicity. When diluting your Okadaic acid stock solution into the medium, ensure the final DMSO concentration does not exceed this limit.
-
Serial dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium to ensure better mixing and reduce the chance of localized high concentrations that can lead to precipitation.
-
Use the water-soluble sodium salt: If DMSO is a concern for your experiment, consider using the water-soluble sodium salt of Okadaic acid.[9][10]
-
Issue 2: I am seeing unexpected or inconsistent results in my experiments.
-
Cause: This could be due to the degradation of Okadaic acid in your stock solution.
-
Solution:
-
Proper storage: Store the lyophilized powder at -20°C, protected from light.[5] Once reconstituted in an organic solvent, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 1-2 months to avoid repeated freeze-thaw cycles.[1][3][5] Some sources suggest using the solution within one week to prevent loss of potency.[1][3]
-
Protect from light: Okadaic acid is photosensitive, so solutions should be protected from light.[5][9]
-
Issue 3: I am unsure of the purity of my Okadaic acid.
-
Cause: The purity of Okadaic acid can vary between suppliers and batches.
-
Solution:
-
Check the certificate of analysis (CoA): Always refer to the CoA provided by the supplier for batch-specific purity information, which is often determined by HPLC.
-
Consider the source: Okadaic acid can be purified from different natural sources, such as Halichondria (black sponge) or Prorocentrum concavum, which may affect the purity.[5]
-
Data Presentation
Table 1: Solubility of Okadaic Acid and its Sodium Salt
| Compound | Solvent | Maximum Concentration | Reference |
| Okadaic Acid | DMSO | 40 mg/mL (approx. 50 mM) | [1][3] |
| Ethanol | 5 mg/mL | [1][3] | |
| Methanol | Soluble | [5][6] | |
| Water | Insoluble | [5] | |
| Okadaic Acid, Sodium Salt | Water | 0.1 mg/mL | [9] |
| DMSO | 0.1 mg/mL | [9] | |
| Ethanol | 0.1 mg/mL | [9] |
Table 2: Recommended Storage and Handling of Okadaic Acid
| Form | Storage Temperature | Stability | Special Precautions | Reference |
| Lyophilized Powder | -20°C | At least 1 year | Protect from light | [5][9] |
| Stock Solution (in organic solvent) | -20°C | 1-2 months | Aliquot to avoid freeze-thaw cycles, protect from light | [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Okadaic Acid Stock Solution in DMSO
Materials:
-
Okadaic acid (lyophilized powder, e.g., 25 µg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Centrifuge the vial of lyophilized Okadaic acid briefly to ensure the powder is at the bottom.
-
Based on the molecular weight of Okadaic acid (~805.0 g/mol ), calculate the volume of DMSO required. For 25 µg of Okadaic acid:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((25 x 10⁻⁶ g) / 805.0 g/mol ) / (1 x 10⁻³ mol/L) * 10⁶ µL/L ≈ 31.1 µL
-
-
Carefully add 31.1 µL of anhydrous DMSO to the vial.
-
Vortex the vial until the Okadaic acid is completely dissolved. A brief warming to 37°C can aid dissolution.[7][8]
-
Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Treatment of Cells with Okadaic Acid
Materials:
-
1 mM Okadaic acid stock solution in DMSO
-
Cell culture medium appropriate for your cells
-
Cultured cells
Procedure:
-
Thaw an aliquot of the 1 mM Okadaic acid stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in 1 mL of medium:
-
Add 0.1 µL of the 1 mM stock solution to 1 mL of medium.
-
To ensure accurate pipetting, it is recommended to perform a serial dilution. For instance, first dilute the 1 mM stock 1:100 in medium to create a 10 µM intermediate solution. Then, add 10 µL of the 10 µM solution to 1 mL of medium.
-
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of Okadaic acid.
-
Incubate the cells for the desired treatment time (e.g., 15-60 minutes).
-
Proceed with your downstream experimental analysis.
Visualizations
Caption: Experimental workflow for preparing and using Okadaic acid.
Caption: Mechanism of action of Okadaic acid.
Caption: Troubleshooting logic for Okadaic acid precipitation.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Okadaic Acid (#5934) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aesan.gob.es [aesan.gob.es]
- 7. biocrick.com [biocrick.com]
- 8. glpbio.com [glpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Okadaic Acid, Sodium Salt - Calbiochem | 459620 [merckmillipore.com]
Minimizing Okadaic acid-induced stress responses in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Okadaic acid (OA)-induced stress responses in control cells during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My control cells are showing high levels of apoptosis even at low concentrations of Okadaic acid. How can I reduce this?
A1: Okadaic acid is a potent inducer of apoptosis, and the concentration and incubation time are critical factors.[1][2][3][4][5] Even at low nanomolar concentrations, prolonged exposure can trigger programmed cell death.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal window for your specific cell line and experimental goals. Start with a low concentration (e.g., 1-10 nM) and short incubation times (e.g., 15-60 minutes) and gradually increase until you observe the desired effect on your target protein phosphorylation without significant apoptosis.[6]
-
Cell Density: Ensure you are plating a consistent and optimal cell density. Sub-confluent or overly confluent cultures can be more susceptible to stress-induced apoptosis.
-
Serum Starvation: If your protocol involves serum starvation, be aware that this can sensitize cells to OA-induced stress.[7] Consider reducing the duration of serum starvation or performing the experiment in a complete medium if your experimental design allows.
-
Assess Apoptosis Markers: Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3 cleavage) to accurately quantify the level of cell death at different conditions.
Q2: I am observing significant changes in cell morphology, including cell rounding and detachment, in my OA-treated control cells. What is causing this and how can I minimize it?
A2: Okadaic acid is known to cause a dramatic reorganization of the cytoskeleton, leading to changes in cell morphology, loss of cell-cell contact, and detachment.[2][4][8] This is primarily due to the hyperphosphorylation of cytoskeletal-associated proteins.[2][4]
Troubleshooting Steps:
-
Lower Okadaic Acid Concentration: High concentrations of OA (100-500 nM) are strongly associated with these morphological changes.[2][4][5] Using the lowest effective concentration is crucial.
-
Shorter Incubation Periods: The cytoskeletal effects of OA can be rapid.[8] Reducing the exposure time may allow you to observe your desired molecular events before widespread morphological changes occur.
-
Substrate Considerations: The type of culture vessel surface can influence cell adhesion. Ensure you are using appropriate coated plates (e.g., poly-L-lysine, fibronectin) for your cell type to promote stronger attachment.
-
Microscopy Analysis: Document morphological changes systematically using phase-contrast microscopy at each time point and concentration of your optimization experiments. This will help you correlate molecular changes with morphological ones.
Q3: My experimental results are inconsistent, and I suspect oxidative stress is a confounding factor. Can Okadaic acid induce oxidative stress?
A3: Yes, Okadaic acid can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[9][10][11][12][13] This oxidative stress can, in turn, activate various signaling pathways and contribute to cytotoxicity.[9][11][12]
Troubleshooting Steps:
-
Co-treatment with Antioxidants: Consider co-treating your cells with an antioxidant such as N-acetylcysteine (NAC) to mitigate the effects of ROS.[9] You will need to optimize the concentration of the antioxidant to ensure it doesn't interfere with your primary experimental readouts.
-
Measure ROS Production: To confirm that oxidative stress is indeed a factor in your experiments, you can measure ROS levels directly using fluorescent probes like DCFDA.
-
Control for Solvent Effects: Okadaic acid is typically dissolved in DMSO or ethanol.[6] Ensure that the final concentration of the solvent in your culture medium is low and consistent across all experimental conditions, as high concentrations of solvent can also induce stress.
Q4: I am observing markers of ER stress and autophagy in my control cells treated with Okadaic acid. Is this expected?
A4: Yes, Okadaic acid has been shown to induce both Endoplasmic Reticulum (ER) stress and autophagy.[14][15] The hyperphosphorylation of proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[14] OA can also modulate autophagy, with some studies showing an accumulation of autophagosomes.[15]
Troubleshooting Steps:
-
Monitor ER Stress and Autophagy Markers: If your experimental pathway of interest is sensitive to ER stress or autophagy, it is advisable to monitor key markers of these processes (e.g., p-PERK, p-eIF2α for ER stress; LC3-II for autophagy) in your OA-treated control cells.
-
Titrate Okadaic Acid Concentration: The induction of these pathways is often dose-dependent.[16] Lower concentrations of OA may allow for the inhibition of protein phosphatases without strongly activating these stress responses.
-
Consider Alternative Inhibitors: If minimizing ER stress and autophagy is critical for your experiment, you may need to explore other protein phosphatase inhibitors with different specificity profiles, although they may have their own off-target effects.
Quantitative Data Summary
Table 1: Okadaic Acid Concentration and Observed Cellular Effects
| Concentration Range | Key Cellular Effects | Relevant Cell Lines | Citations |
| 1-10 nM | Inhibition of PP2A, Induction of apoptosis with longer exposure, Alterations in cell cycle | Various, including HepG-2, DOK | [6][17] |
| 10-100 nM | Increased protein phosphorylation, Apoptosis, Cytoskeletal reorganization, Oxidative stress | HeLa, U-937, MG63, Neuronal cells | [3][6][9][18] |
| 100-1000 nM | Pronounced apoptosis, Significant morphological changes and cell detachment | Various, including neuroblastoma cells | [1][2][4][5] |
Table 2: IC50 Values of Okadaic Acid for Protein Phosphatases
| Protein Phosphatase | IC50 | Citations |
| PP2A | 0.1 - 0.3 nM | [6][18] |
| PP1 | 15 - 50 nM | [6][18] |
| PP3 (Calcineurin) | 3.7 - 4 nM | [18] |
| PP4 | 0.1 nM | [18] |
| PP5 | 3.5 nM | [18] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Okadaic Acid-Induced Cytotoxicity
-
Cell Plating: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Okadaic Acid Preparation: Prepare a stock solution of Okadaic acid in DMSO (e.g., 1 mM).[6] From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 nM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Okadaic acid or vehicle control.
-
Incubation: Incubate the cells for different time points (e.g., 1, 4, 8, 12, 24 hours).
-
Cytotoxicity Assay: At each time point, assess cell viability using a suitable method such as the MTT assay or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the data to determine the IC50 value and the optimal non-toxic concentration and incubation time for your experiments.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells in a 6-well plate and treat them with the desired concentrations of Okadaic acid and for the optimal time determined in Protocol 1. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Okadaic acid.
Signaling Pathways and Experimental Workflows
Caption: Okadaic Acid-Induced Cellular Stress Pathways.
References
- 1. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of dynamic changes in proteins associated with the cellular cytoskeleton after exposure to okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine toxins and the cytoskeleton: okadaic acid and dinophysistoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of okadaic acid-induced neuronal death and the effect of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of oxidative stress by okadaic acid is required for activation of transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Okadaic acid increases autophagosomes in rat neurons: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The cytotoxicity and genotoxicity of okadaic acid are cell-line dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Okadaic Acid-Induced Tau Phosphorylation: A Comparative Guide to Phosphospecific Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphospecific antibodies used to validate Okadaic acid-induced tau phosphorylation. It includes supporting experimental data, detailed protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), is a widely utilized tool in neuroscience research to induce hyperphosphorylation of the microtubule-associated protein tau.[1][2][3][4] This process mimics a key pathological hallmark of Alzheimer's disease and other tauopathies, making OA-treated models valuable for studying disease mechanisms and screening potential therapeutic agents.[1][3][4][5] The accurate detection and quantification of site-specific tau phosphorylation are critical for the validation of these models. This guide compares the performance of various commercially available phosphospecific tau antibodies in detecting OA-induced tau phosphorylation.
Comparative Performance of Phosphospecific Tau Antibodies
The selection of a suitable phosphospecific antibody is crucial for obtaining reliable and reproducible results. The following table summarizes the performance of commonly used phosphospecific tau antibodies in Okadaic acid-treated experimental models, based on published literature.
| Antibody Clone | Phospho-Epitope | Application | Model System | Key Findings |
| AT8 | pSer202/pThr205 | WB, IHC, ELISA | SH-SY5Y cells, LA-N-5 cells, Human brain slices | Consistently shows robust detection of OA-induced tau phosphorylation.[6][7] Often used as a benchmark for pathological tau. |
| AT180 | pThr231 | WB, IHC | Primary cortical neurons, Mouse brain slices | Effectively detects an early phosphorylation event in tau pathology induced by OA.[8][9][10] |
| PHF-1 | pSer396/pSer404 | WB, IHC | Mouse brain slices | Recognizes a late-stage phosphorylation site associated with mature neurofibrillary tangles.[8] |
| AT270 | pThr181 | WB, IHC | HEK293FT cells, Mouse primary hippocampal neurons | While used, some studies suggest potential for non-specific binding to non-tau proteins.[6][11] |
| Tau-1 | Non-phosphorylated Ser195/198/199/202 | WB | Primary cortical neurons | Used to show a decrease in non-phosphorylated tau, indirectly confirming an increase in phosphorylation.[9] |
| CP13 | pSer202 | WB, IHC | SH-SY5Y cells | Detects OA-induced phosphorylation at Ser202.[12] |
| pS262 | pSer262 | WB | Neuro-2a, SH-SY5Y cells | Detects OA-induced phosphorylation at Ser262.[13] |
| pS396 | pSer396 | WB, IHC | Mouse brain slices, Neuro-2a, SH-SY5Y cells | Shows OA-induced hyperphosphorylation at this site.[8][13] |
Experimental Protocols
Detailed methodologies are essential for the successful replication of experiments. The following are generalized protocols for Okadaic acid treatment and subsequent analysis using Western Blotting and ELISA.
Okadaic Acid Treatment of Cultured Cells (e.g., SH-SY5Y)
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in appropriate culture vessels and grow to 70-80% confluency.
-
Okadaic Acid Preparation: Prepare a stock solution of Okadaic acid in DMSO.[2] The final working concentration typically ranges from 10 nM to 100 nM.[1][14]
-
Treatment: Treat the cells with the desired concentration of Okadaic acid for a specified duration, generally ranging from 8 to 24 hours.[1][14] An untreated control group (vehicle only) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Western Blot Analysis of Phospho-Tau
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary phosphospecific tau antibody (e.g., AT8, AT180) overnight at 4°C with gentle agitation.[16] Dilutions will be antibody-specific.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Phospho-Tau Quantification
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for total tau protein overnight at 4°C.[17]
-
Blocking: Wash the plate and block with a suitable blocking buffer.[17]
-
Sample Incubation: Add the cell lysates (or other samples) to the wells and incubate for a specified time.[18]
-
Detection Antibody Incubation: After washing, add a biotinylated phosphospecific tau detection antibody and incubate.[17]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate.
-
Substrate Addition: After a final wash, add a TMB substrate solution and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[19]
-
Analysis: Calculate the concentration of phospho-tau based on a standard curve generated from recombinant phosphorylated tau protein.
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of Okadaic acid-induced tau phosphorylation and a typical experimental workflow.
Caption: Signaling pathway of Okadaic acid-induced tau hyperphosphorylation.
Caption: Experimental workflow for validating tau phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High specificity of widely used phospho-tau antibodies validated using a quantitative whole-cell based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phosphatase inhibitor okadaic acid induces a phosphorylated paired helical filament tau epitope in human LA-N-5 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
- 9. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. alztauprotect.hiim.hr [alztauprotect.hiim.hr]
- 13. mdpi.com [mdpi.com]
- 14. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of ELISA methods for quantification of total tau and phosporylated-tau181 in human cerebrospinal fluid with measurement in specimens from two Alzheimer's disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tau is reduced in AD plasma and validation of employed ELISA methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Okadaic Acid and Genetic Knockdown for Protein Phosphatase 2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes. We will explore the use of Okadaic acid (OA), a potent chemical inhibitor, and genetic knockdown techniques, such as siRNA and shRNA, for studying PP2A function. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific research needs.
Introduction to PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a ubiquitously expressed phosphatase that plays a crucial role in regulating a wide array of signaling pathways, including the MAPK, Wnt, and PI3K/Akt/mTOR pathways.[1] Its function as a tumor suppressor has made it a key target in cancer research.[2] Dysregulation of PP2A activity is also implicated in neurodegenerative diseases like Alzheimer's.[3] To investigate the diverse roles of PP2A, researchers primarily rely on two approaches: chemical inhibition and genetic knockdown.
Okadaic acid (OA) is a polyether toxin isolated from marine sponges that potently and selectively inhibits PP2A with a 50% inhibitory concentration (IC50) in the low nanomolar range.[1][4][5] It is a valuable tool for acute and dose-dependent inhibition of PP2A activity.[6]
Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers a more specific approach by reducing the expression of the PP2A catalytic subunit at the mRNA level. This method is advantageous for long-term studies and for dissecting the roles of specific PP2A subunits.
This guide will compare these two methodologies, presenting quantitative data on their effects, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation: Quantitative Comparison of Okadaic Acid and PP2A Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of Okadaic acid and PP2A genetic knockdown on phosphatase activity and downstream signaling events. It is important to note that experimental conditions such as cell type, concentration of OA, and knockdown efficiency can influence the observed outcomes.
Table 1: Effect on PP2A Activity
| Method | Target | Cell Line | Concentration/ Efficiency | Result | Reference |
| Okadaic Acid | PP2A catalytic activity | Rat brain slices | 1.0 µM | ~65% decrease in PP2A activity | [3] |
| Okadaic Acid | PP2A catalytic activity | A2058 cells | 5-10 nM | Significant inhibition of PP2A activity | |
| siRNA | PP2A catalytic subunit (PP2Ac) mRNA | T51B rat liver epithelial cells | Not specified | Increased p53 activity, mimicking OA | [2] |
| siRNA | PP2A catalytic subunit alpha (PPP2CA) mRNA | HeLa cells | Not specified | Knockdown confirmed by RT-PCR | [7] |
Table 2: Effects on Downstream Signaling Pathways
| Pathway | Method | Cell Line | Readout | Result | Reference |
| MAPK/ERK | Okadaic Acid | Rat brain slices | Phospho-ERK1/2 levels | Dramatic increase | [3] |
| Okadaic Acid | Rat brain slices | Phospho-MEK1/2 levels | Dramatic increase | [3] | |
| PI3K/Akt | Okadaic Acid | L02 cells | Phospho-Akt levels | Reversal of hypoxia-induced Akt inactivation | [8] |
| siRNA (PP2A) | Vascular Smooth Muscle Cells | PDGF-BB-induced Phospho-Akt | Inhibition of phosphorylation | [9] | |
| Wnt/β-catenin | Okadaic Acid | Mammalian cells | β-catenin abundance | Increase | [10] |
| Apoptosis | Okadaic Acid | L02 cells | Apoptosis rate | Reversal of hypoxia-induced apoptosis | [8] |
| Okadaic Acid | Multiple cell lines | Morphological changes | Induction of apoptotic morphology | [11] |
Experimental Protocols
Detailed methodologies for both Okadaic acid treatment and genetic knockdown of PP2A are provided below to ensure reproducibility.
Protocol 1: Okadaic Acid Treatment and PP2A Activity Assay
This protocol is adapted from a study using rat brain slices.[3]
1. Preparation of Okadaic Acid Stock Solution:
- Dissolve Okadaic acid in DMSO to create a 1 mM stock solution.
- Store aliquots at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use.
2. Cell/Tissue Treatment:
- Culture cells or prepare tissue slices in the appropriate medium.
- Treat cells/slices with the desired final concentration of Okadaic acid (e.g., 10 nM for selective PP2A inhibition, or up to 1 µM for broader phosphatase inhibition) for the specified duration (e.g., 1-24 hours).[5] A vehicle control (DMSO) should be run in parallel.
3. PP2A Phosphatase Activity Assay:
- Harvest cells or tissue and prepare cell lysates.
- Determine protein concentration of the lysates.
- Assay PP2A activity using a specific substrate, such as a phosphopeptide, and a colorimetric or fluorescent readout. Kits for such assays are commercially available.
- Measure the release of phosphate, which is proportional to PP2A activity.
4. Western Blot Analysis for Downstream Targets:
- Perform SDS-PAGE and western blotting on cell lysates to analyze the phosphorylation status of downstream targets (e.g., phospho-Akt, phospho-ERK).
- Use phosphorylation-specific antibodies and total protein antibodies for normalization.
- Quantify band intensities to determine the fold change in phosphorylation.
Protocol 2: siRNA-Mediated Knockdown of PP2A
This is a general protocol for siRNA transfection; optimization for specific cell lines is recommended.
1. siRNA Design and Preparation:
- Select a validated siRNA sequence targeting the catalytic subunit of PP2A (e.g., PPP2CA or PPP2CB). A non-targeting scramble siRNA should be used as a negative control.
- Resuspend the siRNA duplexes in RNase-free water or buffer to a stock concentration of 20 µM.
2. Cell Seeding:
- The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
3. Transfection:
- For each well, prepare two tubes:
- Tube A: Dilute 20-80 pmol of siRNA into 100 µL of serum-free medium.
- Tube B: Dilute a suitable transfection reagent (e.g., lipofectamine) in 100 µL of serum-free medium.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Wash the cells once with serum-free medium.
- Add the siRNA-transfection reagent complex to the cells in fresh serum-free medium.
- Incubate the cells for 4-6 hours at 37°C.
- Replace the transfection medium with complete growth medium.
4. Validation of Knockdown and Downstream Analysis:
- Harvest cells 48-72 hours post-transfection.
- Validate the knockdown efficiency by quantitative PCR (qPCR) to measure PP2A mRNA levels and by western blot to measure PP2A protein levels.
- Analyze the effects on downstream signaling pathways by western blot as described in Protocol 1.
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Overview of PP2A inhibition and its impact on major signaling pathways.
Caption: Workflow for comparing Okadaic acid and PP2A genetic knockdown.
Caption: Logical comparison of Okadaic acid and genetic knockdown of PP2A.
Conclusion
Both Okadaic acid and genetic knockdown are powerful tools for investigating the function of PP2A. The choice between these methods should be guided by the specific research question.
-
Okadaic acid is ideal for studies requiring acute, dose-dependent, and reversible inhibition of PP2A. It is particularly useful for examining the immediate effects of PP2A inhibition on signaling pathways. However, researchers must be mindful of its potential off-target effects on other phosphatases, especially at higher concentrations.
-
Genetic knockdown provides a more specific and long-term approach to reducing PP2A expression. This method is well-suited for studying the chronic effects of PP2A loss and for dissecting the roles of individual PP2A subunits. However, the efficiency of knockdown can vary, and potential off-target effects of the siRNA/shRNA molecules should be considered.
References
- 1. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PP2A, but not PP5, mediates p53 activation by low levels of okadaic acid in rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. okadaicacid.com [okadaicacid.com]
- 6. researchgate.net [researchgate.net]
- 7. Two highly-related regulatory subunits of PP2A exert opposite effects on TGF-β/Activin/Nodal signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic Acid vs. Other Marine Biotoxins: A Comparative Guide to Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Marine biotoxins represent a diverse group of naturally occurring compounds with potent effects on the nervous system. Understanding their distinct mechanisms of action is crucial for toxicology, pharmacology, and the development of novel therapeutics. This guide provides an objective comparison of the neurotoxicity of Okadaic acid (OA), the primary toxin responsible for Diarrheic Shellfish Poisoning (DSP), with other major marine neurotoxins. We focus on their molecular targets, downstream cellular effects, and the experimental methodologies used to characterize them.
Mechanisms of Neurotoxicity: A Tale of Different Targets
The neurotoxic effects of marine biotoxins are dictated by their specific molecular targets. While many well-known toxins modulate ion channel function, Okadaic acid employs a fundamentally different mechanism, making it a unique tool for studying cellular signaling.
Okadaic Acid (OA): The Phosphatase Inhibitor
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3][4] This inhibition disrupts the delicate balance of protein phosphorylation maintained by kinases and phosphatases.[4] In neurons, this leads to the hyperphosphorylation of numerous proteins, including the microtubule-associated protein tau.[1][2][5] Hyperphosphorylated tau is a key pathological hallmark of Alzheimer's disease, and indeed, OA is widely used in research to induce Alzheimer's-like pathology, including neurofibrillary tangles, oxidative stress, and apoptosis in experimental models.[3][4][6][7]
Domoic Acid (DA): The Excitotoxin
Domoic acid, the causative agent of Amnesic Shellfish Poisoning (ASP), is a structural analog of the excitatory neurotransmitter glutamate.[8] Its neurotoxicity stems from its potent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) subtypes of glutamate receptors.[9][10] This leads to excessive neuronal excitation, or "excitotoxicity." The overstimulation of these receptors causes a massive influx of calcium ions into neurons, triggering a cascade of damaging events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal death.[8][11] This damage is particularly pronounced in the hippocampus, a brain region critical for memory, which explains the profound memory loss characteristic of ASP.[9][12]
Ion Channel Modulators: A Trio of Toxins
Several major marine biotoxins exert their effects by targeting voltage-gated sodium channels (VGSCs), which are essential for the generation and propagation of action potentials in neurons.[13] However, they do so in distinct ways.
-
Saxitoxin (STX) : Responsible for Paralytic Shellfish Poisoning (PSP), saxitoxin is a potent VGSC blocker.[14][15] It binds directly to the outer pore of the channel, physically occluding the passage of sodium ions.[14][16] This effectively prevents neuronal firing, leading to flaccid paralysis and, in severe cases, death from respiratory failure.[13][14]
-
Brevetoxins (PbTx) : These toxins cause Neurotoxic Shellfish Poisoning (NSP). Unlike STX, brevetoxins are VGSC activators.[17] They bind to a different site on the channel (receptor site 5), causing the channel to open at more negative membrane potentials and to remain open for longer periods.[18][19] This leads to persistent neuronal firing, uncontrolled neurotransmitter release, and neurotoxicity.[17][18]
-
Ciguatoxins (CTX) : The cause of Ciguatera Fish Poisoning (CFP), ciguatoxins are also VGSC activators, similar to brevetoxins.[20][21] They lower the threshold for channel opening, leading to membrane depolarization and spontaneous, repetitive firing of neurons.[20][22][23] This hyperexcitability of sensory and motor nerves underlies the complex and often long-lasting neurological symptoms of ciguatera.[20][22]
Quantitative Comparison of Neurotoxicity
Directly comparing the potency of these toxins is challenging due to the variety of experimental models and endpoints used in their study. However, available data clearly illustrate their high potency. Okadaic acid and its analogs demonstrate neurotoxic effects at nanomolar concentrations in cell culture.[24][25] Toxins that target ion channels, such as saxitoxin and ciguatoxin, are remarkably potent, with lethal doses in mice in the microgram to nanogram per kilogram range.[20][26]
| Toxin | Primary Molecular Target | Primary Neurotoxic Effect | Potency (Example) | Associated Syndrome |
| Okadaic Acid (OA) | Protein Phosphatases 1 & 2A[1][4] | Tau Hyperphosphorylation, Apoptosis[3][5] | EC₅₀: ~0.65 nM (cultured neurons)[24] | Diarrheic Shellfish Poisoning (DSP)[27] |
| Domoic Acid (DA) | AMPA/Kainate Receptors[9][10] | Excitotoxicity, Neuronal Necrosis[8][12] | Neurotoxic at low mg/kg doses (oral, primates)[12] | Amnesic Shellfish Poisoning (ASP)[27] |
| Saxitoxin (STX) | Voltage-Gated Na+ Channels (Blocker)[13][14] | Inhibition of Action Potentials, Paralysis[14] | LD₅₀: ~5-10 µg/kg (i.p., mouse) | Paralytic Shellfish Poisoning (PSP)[27] |
| Brevetoxin (PbTx) | Voltage-Gated Na+ Channels (Activator)[17][28] | Neuronal Hyperexcitability[18][29] | EC₅₀: 80.5 nM (cultured neurons, PbTx-2)[18] | Neurotoxic Shellfish Poisoning (NSP)[27] |
| Ciguatoxin (CTX) | Voltage-Gated Na+ Channels (Activator)[20][21] | Neuronal Hyperexcitability[22][23] | LD₅₀: ~0.2-0.3 µg/kg (i.p., mouse)[20] | Ciguatera Fish Poisoning (CFP)[30] |
Experimental Protocols for Neurotoxicity Assessment
A variety of methods are employed to characterize the neurotoxicity of marine biotoxins, ranging from whole-animal studies to specific molecular assays.
Key Methodologies
-
Mouse Bioassay: This has traditionally been the regulatory standard for detecting PSP and NSP toxins.[31]
-
Protocol: An extract from shellfish tissue is prepared and injected intraperitoneally into mice. The time from injection to the last gasp of the mouse is recorded. The toxicity is quantified in "Mouse Units" (MU), where one MU is the amount of toxin required to kill a mouse in a specific timeframe.[31] This method is effective for quantifying overall toxicity but is criticized for its use of animals and lack of specificity.[26]
-
-
Cell Viability and Cytotoxicity Assays: These in vitro methods are used to quantify a toxin's ability to kill cells.
-
Protocol: Neuronal cell cultures (e.g., primary cerebellar granule neurons or cell lines like Neuro-2a) are exposed to varying concentrations of the toxin for a defined period.[18][25] Cell viability can be measured using methods like the MTT assay (which measures metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[18] These assays are used to determine EC₅₀ values for cytotoxicity.[25]
-
-
Electrophysiological Assays: These techniques directly measure the electrical properties of neurons and are essential for studying ion channel-modulating toxins.
-
Protocol:
-
Patch-Clamp: This technique allows for the recording of ion flow through single channels in the membrane of a neuron. It is used to characterize how toxins like STX, PbTx, and CTX alter channel conductance, activation voltage, and opening/closing kinetics.[23]
-
Multielectrode Arrays (MEAs): Neurons are cultured on plates containing an array of electrodes that can record the spontaneous firing activity of the neuronal network.[32] The application of neurotoxins changes the network's firing patterns (e.g., silencing by STX, hyperexcitability by PbTx), providing a functional measure of neurotoxicity. This is being explored as a higher-throughput alternative to animal bioassays.[32]
-
-
-
Biochemical Assays: These assays measure specific molecular interactions.
-
Protein Phosphatase Inhibition Assay: Specific for Okadaic acid, this assay measures the activity of purified PP1 or PP2A in the presence of the toxin.[25] The inhibition of the enzyme's ability to dephosphorylate a substrate is quantified, allowing for the determination of IC₅₀ values.[4]
-
Receptor Binding Assay: Used for toxins like domoic acid, this method quantifies the affinity of the toxin for its target receptor. A radiolabeled ligand that binds to the receptor is used, and the toxin is added in increasing concentrations to compete for binding. This allows for the calculation of the toxin's binding affinity (Kᵢ).
-
-
Animal Behavioral Assays: These are used to assess the complex neurological effects of toxins in vivo.
-
Protocol: Rodents or zebrafish are exposed to sublethal doses of a toxin.[12][33] For domoic acid, cognitive function is assessed using maze tests that evaluate spatial learning and memory.[12] For paralytic toxins like saxitoxin, effects on motor behavior, such as swimming activity in zebrafish larvae, can be quantified.[33]
-
Conclusion
Okadaic acid's neurotoxicity is mechanistically distinct from that of other prominent marine biotoxins. While toxins like saxitoxin, brevetoxin, ciguatoxin, and domoic acid directly target the core machinery of neuronal communication—ion channels and neurotransmitter receptors—Okadaic acid disrupts a fundamental intracellular regulatory system: protein phosphorylation. This unique mechanism, which induces a pathological state mimicking Alzheimer's disease, establishes Okadaic acid not only as a significant environmental toxin but also as an invaluable pharmacological tool for neurodegenerative disease research. The comparative analysis of these compounds underscores the diverse strategies evolved in nature to target the nervous system and provides a broad toolkit for scientists to probe its complex functions.
References
- 1. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is protein phosphatase inhibition responsible for the toxic effects of okadaic Acid in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domoic Acid Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Domoic Acid: Neurobehavioral Consequences of Exposure to a Prevalent Marine Biotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Domoic Acid-Induced Neurotoxicity Is Mainly Mediated by the AMPA/KA Receptor: Comparison between Immature and Mature Primary Cultures of Neurons and Glial Cells from Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DOMOIC ACID AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Saxitoxin - Wikipedia [en.wikipedia.org]
- 15. Extended Low-Dose Exposure to Saxitoxin Inhibits Neurite Outgrowth in Model Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Brevetoxin - Wikipedia [en.wikipedia.org]
- 18. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ciguatoxin - Wikipedia [en.wikipedia.org]
- 21. Ciguatoxins: Cyclic Polyether Modulators of Voltage-gated Iion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurological Disturbances of Ciguatera Poisoning: Clinical Features and Pathophysiological Basis [mdpi.com]
- 23. Ciguatoxin is a novel type of Na+ channel toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The marine toxin okadaic acid is a potent neurotoxin for cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. summit.sfu.ca [summit.sfu.ca]
- 27. Shellfish and Dinoflagellate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Marine Neurotoxins’ Effects on Environmental and Human Health: An OMICS Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Marine biotoxin NSP (Neurotoxic Shellfish Poisoning) in bivalve molluscs (Brevetoxins-brevetoxicosis): mouse bioassay test. - IVAMI [ivami.com]
- 32. Detection of marine neurotoxins in food safety testing using a multielectrode array [dspace.library.uu.nl]
- 33. A New Bioassay for the Detection of Paralytic and Amnesic Biotoxins Based on Motor Behavior Impairments of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Following Okadaic Acid Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), is a marine biotoxin known to induce significant alterations in cellular signaling and gene expression.[1] Its ability to disrupt cellular phosphorylation homeostasis makes it a valuable tool for studying a variety of cellular processes, but also a significant environmental toxin. This guide provides a comparative analysis of gene expression changes observed in different biological systems following treatment with Okadaic acid, supported by experimental data and detailed methodologies.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the differential gene expression observed in various models exposed to Okadaic acid. These studies utilize different platforms, such as microarray and RNA sequencing, to capture the transcriptomic response.
Table 1: Differentially Expressed Genes in Human Caco-2 Cells Treated with Okadaic Acid
| Gene | Fold Change | p-value | Function | Reference |
| JUN | Upregulated | <0.05 | Transcription factor, AP-1 component | [2] |
| FOS | Upregulated | <0.05 | Transcription factor, AP-1 component | [2] |
| MYC | Upregulated | <0.05 | Transcription factor, cell cycle progression | [2] |
| ALB | Downregulated | <0.05 | Albumin, transport protein | [2] |
| Inflammatory Factors | Upregulated | Not specified | Immune response | [3][4] |
| Heat Shock Proteins | Upregulated | Not specified | Cellular stress response | [3][4] |
| Zinc Finger Proteins | Upregulated | Not specified | Transcription regulation | [3][4] |
Table 2: Differentially Expressed Genes in Human HepaRG Cells Treated with Okadaic Acid
| Gene/Pathway | Regulation | Method | Reference |
| Xenobiotic Metabolism Pathways | Downregulated | RNA-seq, Proteomics | [5][6] |
| Lipid Metabolism Pathways | Downregulated | RNA-seq, Proteomics | [5][6] |
| Actin Crosslink Formation | Upregulated | RNA-seq, Proteomics | [5][6] |
| Apoptotic Pathways | Deregulated | RNA-seq, Proteomics | [5][6] |
| CYP1A1 | Downregulated | qPCR | [7] |
| CYP3A4 | Downregulated | qPCR | [7] |
Table 3: Differentially Expressed Genes in Zebrafish (Danio rerio) Liver Treated with Okadaic Acid
| Dose | Number of DEGs | Key Affected Pathways | Reference |
| Low Dose (0.176 µg/g) | 91 (55 up, 36 down) | No obvious functional clusters | [1] |
| High Dose (1.760 µg/g) | 985 (700 up, 285 down) | p53 signaling, Wnt signaling, Glutathione metabolism, Protein processing in ER | [1] |
Table 4: Differentially Expressed Genes in Mussels (Mytilus galloprovincialis) Exposed to Okadaic Acid
| Gene | Fold Change | Tissue | Function | Reference |
| mdr1 | 4-5 fold increase | Digestive gland, Gills | Multidrug resistance protein (P-glycoprotein) | [8] |
| mrp2 | 6-fold increase | Digestive gland | Multidrug resistance-associated protein 2 | [8] |
| Stress Proteins | Upregulated | Digestive gland | Cellular stress response | [9][10] |
| Cellular Synthesis Proteins | Upregulated | Digestive gland | General metabolism and growth | [9][10] |
Key Signaling Pathways Affected by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of numerous proteins, thereby impacting multiple signaling pathways.
The Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often linked to cancer.[11] Okadaic acid is a known activator of the Hippo pathway.[11] By inhibiting PP2A, OA leads to the phosphorylation and activation of core Hippo pathway kinases, MST1/2 and LATS1/2. This, in turn, results in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.
Unfolded Protein Response (UPR) and ER Stress
Studies in Caco-2 cells have shown that Okadaic acid induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[12] This is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. Key genes involved in the UPR, such as chaperones and components of the ER-associated degradation (ERAD) pathway, are upregulated upon OA treatment.
Apoptosis and Ferroptosis
Okadaic acid has been shown to induce apoptosis (programmed cell death) in various cell types.[3][4] Transcriptomic analysis of Caco-2 cells treated with OA revealed changes in the expression of apoptosis-related genes.[3][4] Furthermore, recent studies suggest that OA may also affect ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4]
Experimental Protocols
A generalized workflow for analyzing gene expression changes after Okadaic acid treatment is outlined below. Specific parameters will vary depending on the experimental model and objectives.
Detailed Methodologies from Cited Studies:
-
Caco-2 Cell Transcriptomics:
-
Cell Line: Human colorectal adenocarcinoma cell line, Caco-2.
-
OA Concentration: IC50 value of 33.98 nM was determined.[3][4]
-
Treatment Duration: Not explicitly stated in the abstract.
-
Analysis: Transcriptome analysis (specific platform not mentioned in the abstract) was performed to compare gene expression between OA-treated and control groups.[3][4] A separate study used DNA microarrays.[12]
-
-
HepaRG Cell Multi-omics:
-
Zebrafish Liver Microarray:
-
Mytilus galloprovincialis Gene Expression Analysis:
Conclusion
The treatment of various biological systems with Okadaic acid consistently leads to significant and widespread changes in gene expression. These alterations are a direct consequence of the inhibition of protein phosphatases and the resulting hyperphosphorylation of numerous cellular proteins. The affected genes and pathways are diverse, ranging from immediate early response genes and transcription factors to those involved in critical cellular processes such as the unfolded protein response, apoptosis, and the Hippo signaling pathway. The specific transcriptomic signature of OA exposure can vary depending on the model system, dose, and duration of treatment. This comparative guide highlights the multifaceted impact of Okadaic acid on gene expression and provides a foundation for further research into its mechanisms of action and its toxicological implications. The provided experimental frameworks can serve as a starting point for designing new studies aimed at further elucidating the complex cellular responses to this potent phosphatase inhibitor.
References
- 1. Gene expression profiles in zebrafish (Danio rerio) liver after acute exposure to okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Main Targets of Okadaic Acid Toxin in Human Intestinal Caco-2 Cells: An Investigation of Biological Systems | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]
- 3. Transcriptomics Analysis of the Immune Effects of Okadaic Acid on Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression Analyses of Genes Related to Multixenobiotic Resistance in Mytilus galloprovincialis after Exposure to Okadaic Acid-Producing Dinophysis acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mediterranean Mussel Gene Expression Profile Induced by Okadaic Acid Exposure. [arts.units.it]
- 11. Okadaic Acid: A Tool to Study the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole genome mRNA transcriptomics analysis reveals different modes of action of the diarrheic shellfish poisons okadaic acid and dinophysis toxin-1 versus azaspiracid-1 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Okadaic Acid for PP2A over PP1 In Vitro: A Comparative Guide
Okadaic acid, a marine toxin, is a widely utilized tool in cellular signaling research due to its potent and selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3] This guide provides an objective comparison of Okadaic acid's inhibitory performance against PP2A and PP1, supported by quantitative data and detailed experimental protocols. Its high specificity makes Okadaic acid an indispensable tool for dissecting cellular processes regulated by reversible protein phosphorylation.[2][4]
Comparative Inhibitory Potency: PP2A vs. PP1
The specificity of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. In vitro studies have consistently demonstrated that Okadaic acid has a significantly higher affinity for PP2A than for PP1. The IC50 for PP2A is in the low nanomolar to picomolar range, while for PP1 it is substantially higher.
Table 1: In Vitro Inhibitory Activity of Okadaic Acid against PP2A and PP1
| Phosphatase | Reported IC50 / Ki Range (nM) | Fold Specificity (approx.) | References |
| PP2A | 0.07 - 0.3 | ~100 - 200 fold higher than PP1 | [1][5] |
| PP1 | 3.4 - 50 | [1][5] |
As the data indicates, Okadaic acid is a much more effective inhibitor of PP2A than PP1.[6][5] At low nanomolar concentrations (e.g., 1-2 nM), Okadaic acid can completely inhibit PP2A, whereas concentrations greater than 1 µM are required to achieve complete inhibition of PP1.[2] This differential inhibition allows researchers to use low concentrations of Okadaic acid to specifically target PP2A activity in experimental settings.[4]
Experimental Protocols
The determination of IC50 values for Okadaic acid against PP1 and PP2A is typically performed using an in vitro phosphatase inhibition assay. A common method is a colorimetric assay that measures the dephosphorylation of a substrate.
This protocol outlines a method for determining the inhibitory effect of Okadaic acid on PP1 and PP2A using a colorimetric substrate.
1. Materials and Reagents:
-
Purified or recombinant human PP1 and PP2A catalytic subunits.
-
Okadaic acid standard solutions of varying concentrations.
-
Phosphatase assay buffer.
-
96-well microplates.[7]
-
Microplate reader capable of measuring absorbance at 405 nm.[7][8]
2. Assay Procedure:
-
Prepare a series of dilutions of Okadaic acid.
-
In a 96-well plate, add the Okadaic acid dilutions to individual wells.
-
Add the phosphatase enzyme (either PP1 or PP2A) to the wells.
-
Initiate the reaction by adding the pNPP substrate.[7] The final reaction mixture typically contains the toxin, substrate, and enzyme in a suitable buffer.[7]
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 30 minutes).[7]
-
During the incubation, the phosphatase will hydrolyze the colorless pNPP into the yellow-colored p-nitrophenol (p-NP).[8]
-
The reaction is stopped, and the absorbance of the resulting p-NP is measured at 405 nm using a microplate reader.[7][8]
-
The intensity of the yellow color is directly proportional to the enzyme's activity.[8]
3. Data Analysis:
-
The percentage of inhibition for each Okadaic acid concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Okadaic acid concentration and fitting the data to a dose-response curve.
Visualizing a Phosphorylation-Dephosphorylation Cycle
The balance between protein kinases and protein phosphatases, such as PP1 and PP2A, is crucial for regulating a vast array of cellular signaling pathways. Okadaic acid disrupts this balance by inhibiting the dephosphorylation step.
Caption: A simplified diagram of a protein phosphorylation and dephosphorylation cycle.
Workflow of an In Vitro Phosphatase Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory potency of Okadaic acid in a laboratory setting.
Caption: Workflow for an in vitro colorimetric phosphatase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cadherin-peptide-avian.com [cadherin-peptide-avian.com]
- 5. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Okadaic Acid as a Gold Standard: A Comparative Guide for Phosphatase Inhibition Assays
For researchers, scientists, and drug development professionals, identifying specific and potent inhibitors of protein phosphatases is a critical step in dissecting cellular signaling pathways and developing novel therapeutics. Okadaic acid, a marine toxin, has long been established as a valuable positive control in phosphatase inhibition assays due to its potent and selective inhibition of key serine/threonine phosphatases. This guide provides a comprehensive comparison of okadaic acid with other commonly used phosphatase inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.
Performance Comparison of Phosphatase Inhibitors
Okadaic acid is a potent inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). Its high affinity and specificity for PP2A make it an excellent positive control for assays targeting this ubiquitously expressed and crucial cellular regulator. Understanding its performance in comparison to other inhibitors is key to designing and interpreting experiments accurately.
| Inhibitor | Target Phosphatase(s) | IC50 Value (nM) | Key Characteristics |
| Okadaic Acid | PP2A , PP1, PP4, PP5, PP3 | ~0.1-1 , ~15-50, ~0.1, ~3.5, ~3.7-4 | High potency and selectivity for PP2A over PP1. Does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases. |
| Calyculin A | PP1, PP2A | ~2, ~0.5-1 | Potent inhibitor of both PP1 and PP2A, making it less selective than okadaic acid. |
| Microcystin-LR | PP1, PP2A | ~0.1-0.7 (for both) | Potent inhibitor of both PP1 and PP2A, similar to Calyculin A in its lack of selectivity between the two. |
| Fostriecin | PP2A, PP4 | ~3.2 (PP2A) | Highly selective for PP2A and PP4, with significantly weaker inhibition of PP1 (IC50 > 100 µM). |
| Tautomycin | PP1, PP2A | - | More selective for PP1 than PP2A. |
| Cantharidin | PP2A, PP1 | - | Less potent and selective compared to okadaic acid. |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and buffer used. The values presented here are for comparative purposes.
Signaling Pathway: Regulation of the MAPK/ERK Pathway by PP2A
Protein phosphatase 2A (PP2A) plays a critical role in regulating the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf-MEK-ERK pathway. This pathway is fundamental in controlling cell proliferation, differentiation, and survival. PP2A can directly dephosphorylate and inactivate both MEK and ERK, thus acting as a key negative regulator. Inhibition of PP2A by okadaic acid leads to the hyperphosphorylation and sustained activation of MEK and ERK, promoting downstream cellular responses.
Assessing the Reversibility of Okadaic Acid's Effects on Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of a compound's activity is paramount. Okadaic acid (OA), a potent inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A), is a widely used tool to study cellular phosphorylation events. A critical aspect of its utility is the reversibility of its effects. This guide provides a comparative analysis of the reversibility of OA and other commonly used phosphatase inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Phosphatase Inhibitor Reversibility
The reversibility of a phosphatase inhibitor is a key determinant of its suitability for various experimental designs. While Okadaic Acid is generally considered reversible, the rate and extent of this reversal can differ significantly from other inhibitors. The following table summarizes available quantitative and qualitative data on the reversibility of Okadaic Acid and its common alternatives.
| Inhibitor | Target Phosphatases | Dissociation Rate Constant (k_off) from PP2A (s⁻¹) | Reversibility Characteristics | Key Cellular Effects |
| Okadaic Acid | PP2A > PP1 | 10⁻⁴ - 10⁻³[1][2] | Slow but reversible; washout or antibody-mediated removal can restore phosphatase activity.[1][2] | Hyperphosphorylation of tau, cell cycle arrest, disruption of cell-cell junctions. |
| Calyculin A | PP1 ≈ PP2A | Data not available | Reversible; effects on cell shape and phosphorylation are reversed upon removal.[3] | Potent induction of protein phosphorylation, changes in cell morphology. |
| Microcystin-LR | PP1 and PP2A | Data not available | Partially reversible; recovery observed in some in vivo models, but covalent binding can lead to irreversible effects. | Cytoskeletal damage, apoptosis, hepatotoxicity. |
| Tautomycin | PP1 > PP2A | Data not available | Reversible; effects on protein phosphorylation can be washed out. | Induces protein phosphorylation, affects cell surface molecule recycling. |
Experimental Protocols
Assessing the reversibility of a phosphatase inhibitor's effects is crucial for interpreting experimental results. The following is a detailed protocol for a washout experiment coupled with Western blot analysis to monitor the dephosphorylation of a target protein after inhibitor removal.
Protocol: Assessing Reversibility of Okadaic Acid-Induced Tau Hyperphosphorylation via Washout and Western Blotting
This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y) with Okadaic Acid to induce hyperphosphorylation of the tau protein, followed by a washout procedure and subsequent analysis of tau phosphorylation status over time.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Okadaic Acid (OA) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (specific for a phosphorylation site of interest, e.g., Ser396)
-
Anti-total-Tau
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and grow to ~80% confluency.
-
Treat the cells with the desired concentration of Okadaic Acid (e.g., 100 nM) for a specified duration (e.g., 3 hours) to induce tau hyperphosphorylation. Include a vehicle control (DMSO).
-
-
Washout Procedure:
-
At the end of the treatment period, collect a set of "0-hour washout" samples.
-
For the remaining plates, aspirate the OA-containing medium.
-
Wash the cells three times with pre-warmed, sterile PBS to remove any residual OA.
-
Add fresh, pre-warmed complete culture medium to the washed cells.
-
-
Time-Course Sample Collection:
-
Incubate the "washout" plates and collect cell lysates at various time points after OA removal (e.g., 1, 3, 6, 12, and 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plates, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total tau and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-tau, total tau, and the loading control.
-
Normalize the phospho-tau signal to the total tau signal and then to the loading control.
-
Plot the normalized phospho-tau levels against the washout time points to visualize the kinetics of dephosphorylation.
-
Visualizing Cellular Effects and Experimental Design
Diagrams are essential tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, depict the signaling pathway affected by Okadaic Acid, a typical experimental workflow for assessing reversibility, and a logical comparison of the inhibitors.
Caption: Okadaic Acid inhibits PP2A/PP1, leading to tau hyperphosphorylation.
Caption: Workflow for assessing inhibitor reversibility.
Caption: Logical comparison of inhibitor reversibility.
References
- 1. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calyculin-A increases the level of protein phosphorylation and changes the shape of 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phosphatase-IN-1: A Procedural Guide
Core Principles of Phosphatase-IN-1 Disposal
Given the absence of a dedicated SDS, the disposal of this compound should be approached with caution, adhering to the general principles of hazardous waste management for novel chemical entities. The primary tenets of this approach are waste minimization, characterization, segregation, and proper containment and labeling.
Key procedural steps include:
-
Decontamination of Labware: All labware, including vials, reaction vessels, and purification columns that have come into contact with this compound, should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, such as ethanol or acetone, which should then be collected as hazardous waste.
-
Waste Segregation: Waste containing this compound should be segregated from other laboratory waste streams. Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, should be collected in a designated, sealed container. Liquid waste, including reaction residues and decontamination solvents, should be collected in a separate, compatible, and clearly labeled waste container.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should include the full chemical name, "this compound (ALP-IN-1, (E)-5-((4-(diethylamino)phenyl)diazenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)," and a clear indication of the potential hazards (e.g., "Potential Irritant," "Handle with Care").
-
Consult with Safety Professionals: Before initiating disposal procedures, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local, state, and federal regulations and may have established protocols for the disposal of novel or uncharacterized chemical compounds.
-
Professional Disposal: The final disposal of this compound waste should be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Inferred Hazard Profile and Precautionary Measures
The chemical structure of this compound, an azo-thiohydantoin derivative, suggests potential hazards that should be considered during handling and disposal. Azo compounds can be energetic and may decompose under certain conditions, while thiohydantoins can be skin and eye irritants. The synthesis of this compound involves precursors that carry their own set of hazards.
| Precursor/Reagent | CAS Number | Known Hazards |
| 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione | 5117-19-1 | May cause skin and eye irritation. |
| N,N-diethyl-p-phenylenediamine | 93-05-0 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. |
| Sodium Nitrite | 7632-00-0 | Oxidizer. Toxic if swallowed. Very toxic to aquatic life. |
| Hydrochloric Acid | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. |
Given this information, it is prudent to treat this compound as a compound that is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled. Standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling the compound and its waste.
Experimental Protocol: Synthesis Workflow
The synthesis of this compound (Compound 7e) provides a basis for understanding the chemical transformations and potential byproducts that may be present in the waste stream. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway Inhibition
This compound functions by inhibiting alkaline phosphatase, a key enzyme in many cellular processes. The following diagram conceptualizes this inhibitory action.
Caption: Inhibition of alkaline phosphatase by this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Personal protective equipment for handling Phosphatase-IN-1
Essential Safety and Handling Guide for Phosphatase-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" or "ALP-IN-1" was found. The following guidance is based on the safety protocols for handling generic phosphatase inhibitors, alkaline phosphatases, and common chemicals found in a biochemical research environment. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer for the exact product in use.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is intended to be a primary resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to hazardous materials. The minimum required PPE for handling this compound and similar laboratory chemicals includes:
-
Lab Coats: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[1][2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of splashing, such as preparing solutions or handling larger volumes, chemical splash goggles or a full-face shield worn over safety glasses are necessary.[2][3][4] All protective eyewear must meet ANSI Z-87 standards.[1][3]
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[3] If prolonged or direct contact is anticipated, double-gloving or using more robust chemical-resistant gloves is recommended.[3] Gloves should be inspected before each use and removed promptly after contact with the chemical, followed by hand washing.[5][6]
-
Body and Foot Protection: Long pants and closed-toe shoes are mandatory to protect the lower body and feet from spills and falling objects.[1][4]
Hazard Summary and Safety Precautions
While a specific hazard profile for this compound is unavailable, general phosphatase inhibitors and reagents can present various risks.
Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.[7]
-
Inhalation: May cause irritation to the mucous membranes and upper respiratory tract if inhaled as a dust or aerosol.[7]
-
Ingestion: May be harmful if swallowed.[7]
-
Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[8]
-
Combustibility: Some related compounds or solvents may be combustible.[8]
General Safety and Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep containers tightly closed when not in use.[10]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][11]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
If the inhibitor is in a lyophilized or solid form, carefully open the container in a chemical fume hood to avoid generating dust.
-
Reconstitute the inhibitor using the appropriate buffer or solvent as specified in the experimental protocol. Add the solvent slowly to the solid to prevent splashing.
-
Mix gently until fully dissolved.
2. Use in Experiments:
-
When adding the inhibitor to cell lysates or other solutions, pipette the required volume carefully.
-
Ensure all manipulations are performed in a designated and properly contained area.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9]
-
Place the absorbed material into a suitable, labeled container for waste disposal.[9]
-
Clean the spill area with an appropriate decontaminating solution.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a clearly labeled hazardous waste bottle. Do not pour down the drain unless explicitly permitted by local regulations for the specific chemical composition.[7]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Quantitative Data Summary
As no specific SDS for this compound is available, a quantitative data table with exposure limits cannot be provided. The table below summarizes the general personal protective equipment requirements for handling chemicals in a biochemical laboratory.
| PPE Component | Specification | Purpose |
| Lab Coat | Flame-resistant material | Protects skin and clothing from splashes.[1][2] |
| Eye Protection | ANSI Z-87 approved safety glasses with side shields (minimum) | Protects eyes from flying particles and incidental splashes.[1][3] |
| Chemical splash goggles | Provides a better seal against chemical splashes.[2][4] | |
| Face shield | Provides full-face protection during high-splash risk tasks.[2][3][4] | |
| Hand Protection | Disposable nitrile gloves | Standard for incidental chemical contact.[3] |
| Double-gloving/Chemical-resistant gloves | For prolonged or direct contact with hazardous chemicals.[3] | |
| Body Protection | Long pants | Protects legs from spills.[1][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1][4] |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety and handling procedures into a typical experimental workflow involving a phosphatase inhibitor.
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. biotium.com [biotium.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westliberty.edu [westliberty.edu]
- 8. mesoscale.com [mesoscale.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
